But-3-ynal

Catalog No.
S563566
CAS No.
52844-23-2
M.F
C4H4O
M. Wt
68.07 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-3-ynal

CAS Number

52844-23-2

Product Name

But-3-ynal

IUPAC Name

but-3-ynal

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

InChI

InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2

InChI Key

OGQNOIVDVXRWRE-UHFFFAOYSA-N

SMILES

C#CCC=O

Canonical SMILES

C#CCC=O

But-3-ynal is a butynal which has a monosubstituted triple bond. It has a role as a mouse metabolite. It is a terminal acetylenic compound, an alpha-CH2-containing aldehyde and a butynal.
3-Butyn-1-al belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. 3-Butyn-1-al is considered to be a practically insoluble (in water) and relatively neutral molecule.

what is But-3-ynal discovery and synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identification and Properties

The table below summarizes the key identifying information and calculated physicochemical properties for But-3-ynal [1].

Property Description
CAS Registry Number 52844-23-2
Molecular Formula C₄H₄O
Molecular Weight 68.07 g/mol
IUPAC Name This compound
SMILES C#CCC=O
InChI Key OGQNOIVDVXRWRE-UHFFFAOYSA-N
Boiling Point 82 °C (under standard atmospheric conditions)
Ionization Energy 9.85 eV [1] [2]

Discovery and Synthesis

This compound lacks a well-documented discovery timeline, but its synthetic utility became prominent alongside advances in acetylene chemistry during the mid-20th century [1]. Early reports in the 1970s described its formation via oxidation of 3-butyn-1-ol using pyridinium chlorochromate [1].

Reported Synthesis Methods

The following table outlines several known synthetic routes to this compound [1].

Synthesis Method Key Starting Material(s) Brief Description
From 1-Bromo-2-butyne 1-Bromo-2-butyne Reacting with a suitable base to yield this compound through an elimination reaction.
Hydrolysis of Butyne Derivatives Terminal alkyne derivatives Hydrolysis under acidic conditions to produce the corresponding aldehyde.
Sonogashira Coupling Aryl halide, alkyne Coupling reactions to form substituted butynals.
Detailed Experimental Protocol: From 3-Butyn-1-ol

This protocol is based on the early reported method of oxidizing 3-butyn-1-ol [1].

  • Objective: To synthesize this compound via oxidation of 3-butyn-1-ol.
  • Materials:
    • 3-Butyn-1-ol
    • Pyridinium chlorochromate (PCC)
    • Anhydrous dichloromethane (DCM)
    • Celite
    • Standard laboratory equipment (round-bottom flask, stirrer, filtration setup)
  • Safety Considerations: This reaction should be conducted in a fume hood. PCC is a strong oxidant and a potential irritant. Appropriate personal protective equipment (PPE) including gloves and safety glasses is mandatory.
  • Procedure:
    • Reaction Setup: In a round-bottom flask equipped with a stir bar, dissolve 3-butyn-1-ol in a minimal amount of anhydrous DCM.
    • Oxidation: Add a stoichiometric amount of pyridinium chlorochromate to the solution and stir at room temperature.
    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
    • Work-up: Filter the reaction mixture through a pad of Celite to remove the black chromium salts. Wash the Celite pad thoroughly with DCM.
    • Concentration: Concentrate the combined filtrate under reduced pressure to obtain crude this compound.
    • Purification: Purify the crude product by distillation to isolate pure this compound.

Synthesis of this compound from 3-Butyn-1-ol

Key Reactivity and Applications

The combination of a terminal alkyne and an aldehyde group makes this compound a valuable bifunctional building block [1]. Its key reactions include:

  • Nucleophilic addition at the carbonyl carbon [1]
  • Catalytic hydrogenation to form saturated or partially saturated aldehydes [1]
  • Metal-catalyzed couplings, such as the Sonogashira reaction, which is widely used to form carbon-carbon bonds with aryl or vinyl halides [1] [3]
  • Participation in annulation reactions to construct complex heterocycles, as demonstrated in the synthesis of pyridine derivatives [3]

Research and Safety Notes

  • Research Use Only: this compound is exclusively intended for research and is not designed for human or veterinary therapeutic use [1].
  • Safety Data: Specific toxicological data and detailed handling protocols were not available in the search results. It is essential to consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before working with this compound.
  • Stability: The compound may be susceptible to oxidation and polymerization due to its conjugated system and should be stored under an inert atmosphere at low temperatures.

References

But-3-ynal ionization energy and thermochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Ionization Energy

The table below summarizes the core identifiers and available gas phase ionization energy data for but-3-ynal.

Property Value
Molecular Formula C4H4O [1]
Average Molecular Mass 68.0740 u [1]
IUPAC Standard InChI InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2 [1]
CAS Registry Number 52844-23-2 [1]
Ionization Energy (IE) 10.2 eV (Estimated) [1]

Experimental Methodologies for Ionization Energy

The reported ionization energy values were determined through established estimation techniques rather than direct measurement protocols.

  • Estimation Methods: The value of 10.2 eV was obtained via an estimation (EST) method based on the thermochemistry of ions and the concept of isodesmic reactions [1]. This computational approach ensures consistency in reaction energies for a series of related molecules.
  • Comparative Context: Another study estimated the ionization energy at 9.85 eV, highlighting that values can differ based on the theoretical model or experimental conditions used [1]. The listed 10.2 eV represents the most current value in the NIST database.

Molecular Structure and Charge Migration Concepts

The structure of this compound consists of a terminal alkyne linked to an aldehyde group by a methylene bridge. This linear structure with conjugated π-systems is relevant to ultrafast electron dynamics studies [2].

Ionization Ionization Coherent Superposition\nof Cationic States Coherent Superposition of Cationic States Ionization->Coherent Superposition\nof Cationic States CIMS CIMS Measured\nFragmentation Pattern Measured Fragmentation Pattern CIMS->Measured\nFragmentation Pattern Neutral Molecule\n(Ground State) Neutral Molecule (Ground State) Neutral Molecule\n(Ground State)->Ionization  Laser Pulse  (Attosecond) Charge Migration\n(Ultrafast Hole Oscillation) Charge Migration (Ultrafast Hole Oscillation) Coherent Superposition\nof Cationic States->Charge Migration\n(Ultrafast Hole Oscillation)  Electron Correlation Vibrational Coupling\n(Nuclear Motion) Vibrational Coupling (Nuclear Motion) Coherent Superposition\nof Cationic States->Vibrational Coupling\n(Nuclear Motion)  Decoherence Charge Migration\n(Ultrafast Hole Oscillation)->CIMS  Probing Pulse Decoherence\n(Loss of Coherence) Decoherence (Loss of Coherence) Vibrational Coupling\n(Nuclear Motion)->Decoherence\n(Loss of Coherence)

Research concept: Ultrafast charge migration initiated by ionization and probed by mass spectrometry.

Data Gaps and Further Research

The available data provides a starting point, but several gaps exist for a comprehensive whitepaper.

  • Limited Thermochemical Data: Standard thermochemical properties like enthalpy of formation (ΔfH°) for this compound are not available in the searched databases. This type of data is often calculated via high-level computational chemistry or determined experimentally.
  • Comparison with Saturated Analog: For context, the thermochemistry of its saturated analog, butanal, is well-established as shown below. This illustrates the type of data unavailable for this compound [3] [4].
Property Butanal (C₄H₈O) Value
Enthalpy of Formation, ΔfH°liquid -245.4 ± 0.84 kJ/mol [3]
Enthalpy of Formation, ΔfH°gas -211.8 ± 0.92 kJ/mol [4]
Constant Pressure Heat Capacity, Cp,liquid 164.7 J/mol·K @ 298.15 K [3]
Ionization Energy, IE 9.82 ± 0.04 eV [5]

Suggested Research Strategies

To build a more complete profile of this compound for your in-depth guide, I suggest the following:

  • Perform Computational Chemistry Calculations: Use quantum chemistry software (Gaussian, ORCA, etc.) to calculate missing properties like the enthalpy of formation, optimized geometry, and molecular orbitals. The reported ionization energy can serve as a benchmark for your computational method's accuracy.
  • Consult Specialized Literature: Conduct a detailed literature review through scientific databases like SciFinder, Reaxys, or Web of Science to find specialized journal articles that may contain experimental data.
  • Explore Related Compounds: The research on prolonging charge migration in pent-4-ynal suggests that extending the carbon skeleton can slow decoherence [2]. This could be a promising direction for your research on molecular design.

References

long-lasting charge migration in But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

But-3-ynal and Charge Migration

Charge migration (CM) is a coherent attosecond process where a localized hole (created by ionization) moves across a molecule's structure [1]. This electron dynamics is a purely electronic correlation-driven process that typically loses coherence in a few femtoseconds due to interactions with nuclear motion [2] [3] [4].

This compound has been identified as a key model system for research in this area [2] [3] [4]. Studies on a sequence of organic molecules, including this compound and its larger analogs (Butynal and Pentynal), found that extending the carbon skeleton can slow down decoherence and prolong charge migration [4]. This is counterintuitive, as larger, more flexible molecules were expected to cause faster decoherence.

The prolonged coherence in longer chains is attributed to a combination of increased hole-mixing and the disappearance of decoherence contributions from specific vibrational modes, such as CO stretching in butynal and various H rockings in pentynal [4]. Only normal modes that preserve the molecule's symmetry induce decoherence [4].

Experimental and Theoretical Protocols

Research on attosecond charge migration requires sophisticated methods to trigger, track, and theoretically model the ultrafast processes.

Experimental Ionization and Measurement

The following experimental techniques are used to investigate charge migration:

  • Ionization Initiation: Charge migration is typically initiated by ionizing the molecule with a short, strong laser pulse, creating a coherent superposition of cationic states [1] [4].
  • Measurement Techniques:
    • Attosecond Transient Absorption Spectroscopy (ATAS): A powerful technique for tracking hole migration with time and spatial resolution for tens of femtoseconds by exploiting element-specific core-to-valence transitions [4].
    • High-Harmonic Generation (HHG) Spectroscopy: Offers spatial and time resolution but is often limited to the first few femtoseconds [4].
    • Photofragmentation and Sequential Double Ionization: Also used to observe charge migration dynamics [4].
Theoretical Modeling Workflow

The following workflow outlines a key computational approach based on the ab initio Thawed Gaussian Approximation (TGA) [4]:

Start Start: Ground State Ionization Sudden Ionization Approximation Start->Ionization Projection Project onto Cationic States Ionization->Projection TGA_Init Initialize Thawed Gaussian Wavepackets for Each State Projection->TGA_Init Propagate Propagate Wavepackets on Cationic Surfaces TGA_Init->Propagate SingleHessian Single-Hessian TGA (Uses reference Hessian for efficiency/accuracy) Propagate->SingleHessian Approximates potential with quadratic expansion Compute Compute Electronic Coherence & Charge Migration SingleHessian->Compute Analyze Analyze Results & Decoherence Mechanisms Compute->Analyze

Theoretical modeling workflow for charge migration using the Thawed Gaussian Approximation.

This method approximates the nuclear wavepacket on each cationic potential energy surface as a Gaussian function [4]. The "Single-Hessian" variant uses a single reference Hessian (matrix of second derivatives) per electronic state, improving computational efficiency while conserving energy and symplectic structure [4]. This approach includes mode distortion and intermode coupling (Duschinsky rotation) exactly, and partially includes anharmonicity, providing accuracy comparable to more exhaustive quantum methods for short timescales [4].

Key Research Findings and Data

The table below summarizes the properties and performance of this compound and its analogs in charge migration studies.

Property/Molecule This compound (C₄H₄O) Butynal (Analog) Pentynal (Analog) Notes & Context
Molecular Weight 68.07 g/mol [5] Information Missing Information Missing From chemical databases [5].
Ionization Energy (IE) 9.85 eV (est.) [6] Information Missing Information Missing Experimental determination; key for ionization [6].
Charge Migration Duration Information Missing Prolonged Most Prolonged Extending carbon skeleton slows decoherence [4].
Key Decoherence Modes Information Missing CO Stretching Mode Specific H Rocking Modes Modes inducing decoherence change with structure [4].
Hole-Mixing Information Missing Increased Highest Contributes to longer-lasting charge migration [4].

Research Significance and Outlook

The finding that charge migration can be prolonged in larger molecules opens new avenues for attochemistry and molecular design. It suggests a wider range of molecules could be suitable for applications exploiting quantum coherence [4].

Future research will focus on identifying more molecular structures that support long-lived coherence and developing them for applications such as quantum-controlled chemistry [4], where electron dynamics could be manipulated to control chemical reactions. A deeper understanding of how specific vibrational modes and molecular symmetries affect decoherence is crucial for this progress [4].

References

ultrafast electron dynamics in But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of But-3-ynal

This compound (C₄H₄O) is an organic compound featuring a linear carbon skeleton with a terminal alkyne and an aldehyde group. Its specific molecular properties make it an excellent subject for attosecond science.

Table 1: Fundamental Molecular Properties of this compound [1]

Property Description
IUPAC Name This compound
Molecular Formula C₄H₄O
Molecular Weight 68.07 g/mol
CAS Registry Number 52844-23-2
SMILES C#CCC=O
Critical Property Combination of a terminal triple bond and an aldehyde group.

Table 2: Key Properties for Ultrafast Dynamics Research [1] [2]

Property Value / Significance
Ionization Energy 9.85 eV
Primary Role in Research Model system for studying long-lived correlation-driven charge migration.
Key Electronic Feature Hole-mixing structure involving the Highest Occupied Molecular Orbital (HOMO).
Relevance Demonstrated long-lasting electronic coherence, a prerequisite for attochemistry.

Fundamental Concepts in Charge Migration

Understanding the research requires familiarity with these key concepts:

  • Charge Migration: The ultrafast oscillation of an electron hole (a region of positive charge) across a molecule's structure following ionization. This is a purely electron-correlation-driven phenomenon that occurs before significant nuclear motion [3] [2].
  • Electronic Coherence: The quantum-mechanical superposition of electronic states created by ionization. The persistence of this coherence is essential for observing charge migration [3].
  • Decoherence: The process where the coupling of electronic motion to the vibration of the atomic nuclei (vibrational modes) causes the loss of quantum coherence, typically within a few femtoseconds. This is the main obstacle to observing and controlling electron dynamics [4] [3].
  • Hole-Mixing Structure: A specific electronic structure where two or more cationic (ionized) states are described by contributions from the same set of molecular orbitals. Ionizing a single orbital can populate multiple states, creating the coherent superposition needed to trigger charge migration [2].

Theoretical and Experimental Protocols

Research into this compound's dynamics relies on advanced theoretical simulations and experimental techniques.

Theoretical Simulation Workflow

The standard computational approach involves simulating the coupled electron-nuclear dynamics after a vertical ionization event.

Start Start: Molecular Geometry of this compound Ionization Vertical Ionization (Remove electron from HOMO) Start->Ionization Prep Prepare Initial Nuclear Wavepacket Ionization->Prep Prop Propagate Dynamics (Single-Hessian Thawed Gaussian Approximation) Prep->Prop Anal Analyze Output: Electron Density & Coherence Prop->Anal

Diagram 1: Workflow for simulating electron dynamics after ionization, using semiclassical methods like the Thawed Gaussian Approximation [3].

Key Methodological Details:

  • Initial State: The molecule is in its vibrational ground state on the neutral electronic surface, represented as a Gaussian wavepacket [3].
  • Ionization: The "sudden approximation" is applied, instantly removing an electron. This projects the system onto a coherent superposition of cationic states [2].
  • Propagation: The "Single-Hessian Thawed Gaussian Approximation" (TGA) is used to propagate a nuclear wavepacket on each cationic electronic state. This method includes effects like mode distortion and Duschinsky rotation (intermode coupling), offering a good balance of accuracy and computational cost [3].
  • Key Software: Advanced simulations, especially those involving thousands of electrons, use real-time time-dependent density functional theory (RT-TDDFT) in real-space codes like Octopus or the Real-space Multigrid (RMG) platform [2] [5].
Experimental Triggering and Probing

Observing charge migration requires a trigger to create the coherent state and a probe to measure its evolution.

Trigger Trigger: IR Multi-photon Ionization CreateState Creates Coherent Superposition of Cationic States Trigger->CreateState Dynamics Observe Charge Migration Dynamics CreateState->Dynamics Time Evolution Probe Probe: X-ray Pulse (X-ray Free-Electron Laser) Measure Measure Element-Specific Charge Distribution Probe->Measure Dynamics->Probe

Diagram 2: Proposed experimental scheme using IR multi-photon ionization and X-ray probing for observing correlation-driven charge migration [2].

Key Methodological Details:

  • Trigger (IR Multi-photon Ionization): Using an intense infrared (IR) laser pulse is advantageous because it selectively ionizes only the outermost molecular orbitals (like the HOMO), which promotes a cleaner and more pronounced coherent superposition compared to broad-spectrum XUV pulses [2].
  • Probe (X-ray FEL): X-ray Free-Electron Lasers (XFELs) provide element-specific resolution. They can probe the evolving electron hole by exciting core-level electrons to valence holes, allowing researchers to track the hole's location with high spatial and temporal resolution over tens of femtoseconds [2].

Key Research Findings and Significance

Studies on this compound and its analogs have yielded surprising insights with broad implications.

  • A Counter-Intuitive Discovery: Research shows that increasing the size and flexibility of a molecule (e.g., extending the carbon backbone from propynal to butynal to pentynal) can slow down decoherence and prolong charge migration. This challenges the conventional expectation that larger molecules decohere faster [3].
  • Mechanism of Prolonged Coherence: The extended coherence is attributed to the suppression of decoherence contributions from specific vibrational modes. In this compound and its larger analogs, modes like CO stretching and certain H rockings become less effective at destroying coherence [3]. Furthermore, only normal modes that preserve the molecular symmetry appear to induce significant decoherence [3].
  • Suitability for Attochemistry: this compound is highlighted as a promising candidate because it fulfills several necessary properties simultaneously: a suitable ionization spectrum, long coherence time, and significant oscillation of the electron density (charge migration) [4] [2].

Research Applications and Context

The study of this compound is not an isolated effort but part of a broader push in ultrafast science.

  • Community and Benchmarking: Large-scale community efforts, like the blind prediction challenge for light-activated molecules organized by SLAC, are crucial for benchmarking and improving the accuracy of simulation methods against unambiguous experimental data [6].
  • Computational Scaling: Advances in high-performance computing, such as the development of RT-TDDFT codes that can simulate tens of thousands of electrons on exascale supercomputers, are enabling the study of charge migration in increasingly large and realistic systems [5].
  • The Ultimate Goal - Attochemistry: The fundamental research on molecules like this compound paves the way for attochemistry, where the ultimate goal is to steer chemical reactivity by controlling the initial ultrafast electron dynamics before nuclear motion dictates the outcome [3] [2].

Conclusion and Research Outlook

This compound serves as a critical benchmark system demonstrating that long-lived electronic coherence is achievable in well-chosen molecular systems. The counter-intuitive finding that molecular extension can enhance coherence opens the door to designing many more molecules suitable for quantum control. Future research will likely focus on exploiting these principles to directly observe and ultimately control chemical reactions at the electron level.

References

But-3-ynal valence ionization behavior

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Fundamentals of But-3-ynal

The table below summarizes the core chemical identity of this compound.

Property Description
Chemical Formula C₄H₄O [1]
Molecular Weight 68.0740 g/mol [1]
IUPAC Name This compound [1]
CAS Registry Number 52844-23-2 [1]
Ionization Energy (IE) 10.2 eV (EST method) [1]
Notable Property Exhibits long-lasting charge migration after valence ionization [2] [3]

Charge Migration Mechanism in this compound

Upon ionization, this compound exhibits long-lasting electronic coherence due to a hole mixing structure involving its Highest Occupied Molecular Orbital (HOMO) [4]. Ionization creates a coherent superposition of cationic electronic states, leading to charge migration where the electron hole density moves rapidly across the molecular structure [4] [2]. This coherence is crucial for potential attochemistry applications.

G Ionization Ionization Superposition Superposition Ionization->Superposition Coherence Coherence Superposition->Coherence ChargeMigration ChargeMigration Coherence->ChargeMigration Attochemistry Attochemistry ChargeMigration->Attochemistry

Computational Protocol for Simulation

The simulation of charge migration in this compound relies on Real-Time Time-Dependent Density Functional Theory (RT-TDDFT). The methodology below is adapted from a 2025 study that used the open-source code OCTOPUS [4].

Aspect Protocol Detail
Software OCTOPUS [4]
Key Functional PBE (with a self-interaction error correction scheme) [4]
Grid System Spherical grid with a radius of 12 Å and a spacing of 0.18 Å [4]
Time Step 1.3 attoseconds (as) [4]
Absorbing Boundaries 2 Å thickness at the edge of the simulation domain [4]
Ionization Trigger Sudden removal of an electron from the HOMO at t=0, or simulation with a short, intense infrared (IR) laser pulse [4]

Research Significance and Context

  • Attochemistry Goal: The ultimate aim is to control chemical reactivity by steering these ultrafast electron dynamics before nuclear motion causes decoherence [4] [2].
  • Selective Triggering: Using intense infrared (IR) multi-photon ionization is proposed as a superior method to selectively trigger this dynamics compared to broader XUV pulses, as it ionizes only the outermost molecular orbitals [4].
  • Probing the Dynamics: The study proposes using the spatial resolution of X-ray free-electron lasers (XFELs) to probe the ensuing charge migration at the atomic level [4].

References

Comprehensive Laboratory Synthesis and Application Notes for But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to But-3-ynal

This compound (CAS Registry Number: 52844-23-2) is an important α,β-acetylenic aldehyde with significant utility in organic synthesis and drug development. This compound features both a terminal alkyne and an aldehyde functional group in a linear carbon chain, making it a valuable bifunctional building block for the construction of complex molecular architectures. The molecular formula of this compound is C₄H₄O, with a molecular weight of 68.07 g/mol [1]. Its unique structural characteristics, including a conjugated π-system and distinct dipole moment of approximately 3.2 D, contribute to its reactivity and utility in various synthetic transformations.

This compound serves as a key chemical intermediate in pharmaceutical synthesis and materials science. It has been identified as a mouse metabolite, indicating its relevance in biochemical studies [1]. The compound's linear geometry and the presence of both electrophilic (aldehyde) and nucleophilic (terminal alkyne) sites enable diverse reactivity patterns, including nucleophilic additions, cycloadditions, and metal-catalyzed couplings [1]. These properties make it particularly valuable for synthesizing heterocyclic compounds, macrocycles, and complex natural products.

Chemical Properties and Characterization

Physicochemical Properties

This compound exhibits distinctive physicochemical characteristics that influence its handling, reactivity, and analytical detection. The table below summarizes its key properties:

Table 1: Physicochemical Properties of this compound

Property Value/Specification Reference
CAS Registry Number 52844-23-2 [1]
Molecular Formula C₄H₄O [1] [2]
Molecular Weight 68.07 g/mol [1] [2]
IUPAC Name This compound [1]
SMILES C#CCC=O [1]
InChI Key OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] [2]
Boiling Point 82°C [1]
Ionization Energy 9.85 eV (EST method) [1] [2]
Water Solubility Practically insoluble [1]
Dipole Moment 3.2 D (calculated) [1]

The ionization energy of 9.85 eV enables detection using photoionization techniques, with response factors of 1.50 at 10.6 eV excitation energy [1]. The compound is considered practically insoluble in water and presents as a relatively neutral molecule under standard conditions [1].

Spectroscopic Properties

Characterization of this compound relies on several spectroscopic techniques, each providing distinctive fingerprints for identification and purity assessment:

Table 2: Spectroscopic Properties of this compound

Technique Key Features Reference
Infrared Spectroscopy C≡C stretch (2100-2200 cm⁻¹), C=O stretch (~1700 cm⁻¹), ≡C-H stretch (~3300 cm⁻¹) [1]
¹H NMR Terminal alkyne H (δ 2.0-3.0), aldehyde H (δ 9.0-9.5), methylene H (δ 2.5-3.0) [1]
Mass Spectrometry Molecular ion peak m/z 68.07, characteristic fragmentation pattern [1] [2]

The terminal alkyne functionality produces a sharp infrared absorption in the 3200-3300 cm⁻¹ region, while the carbon-carbon triple bond shows medium intensity absorption between 2100-2200 cm⁻¹ [1]. The aldehyde carbonyl stretch appears as a strong band near 1700 cm⁻¹, characteristic of this functional group [1]. In ¹H NMR spectroscopy, the compound displays predictable chemical shifts corresponding to its three distinct proton environments [1].

Synthesis Methods

Overview of Synthetic Approaches

Several synthetic methodologies have been developed for the preparation of this compound, each with distinct advantages and limitations. The table below compares three primary approaches:

Table 3: Comparison of Synthetic Methods for this compound

Method Key Reagents/Conditions Advantages Limitations Reference
Barbier-Type Reaction 1-Bromo-2-butyne, Indium metal, crude ynal precursor Mild conditions, single-step from intermediate, good functional group tolerance Requires pre-formed ynal precursor, moderate yields [3]
Hydrolysis of Butyne Derivatives Terminal alkyne precursors, acidic conditions Simple procedure, readily available starting materials Potential for side reactions, moderate selectivity [1]
Oxidation of 3-Butyn-1-ol Pyridinium chlorochromate (PCC) or similar oxidants Direct oxidation of readily available alcohol Over-oxidation concerns, chromium waste issues [1]
Detailed Synthesis Protocol: Barbier-Type Reaction

Based on recent literature and adaptation from synthetic approaches to related compounds, the following detailed protocol provides a reliable method for synthesizing this compound [3].

3.2.1 Reagents and Materials
  • 1-Bromo-2-butyne (≥95% purity)
  • Indium metal (powder, 100 mesh, ≥99.9% trace metals basis)
  • Crude ynal precursor (prepared from Eschenmoser-Tanabe fragmentation)
  • Anhydrous Tetrahydrofuran (THF) (stabilized, over molecular sieves)
  • Saturated aqueous ammonium chloride solution
  • Ethyl acetate (anhydrous, ≥99.8%)
  • Anhydrous magnesium sulfate
  • Silica gel (60 Å, 40-63 μm) for flash chromatography
  • Deuterated chloroform (CDCl₃, 99.8% D) for NMR analysis
3.2.2 Equipment and Instrumentation
  • Round-bottom flask (500 mL) with magnetic stir bar
  • Reflux condenser with drying tube
  • Schlenk line or nitrogen/vacuum manifold for inert atmosphere
  • Syringes and cannulas for air-sensitive transfers
  • Heating mantle with temperature control
  • Separatory funnel (500 mL)
  • Rotary evaporator with temperature-controlled water bath
  • Flash chromatography system
  • Analytical balances (0.1 mg precision)
  • FT-IR spectrometer
  • NMR spectrometer (400 MHz or higher)
3.2.3 Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, place indium powder (1.5 equiv, 7.5 mmol). Seal the flask with a rubber septum and purge with inert gas (N₂ or Ar) for 15 minutes.

  • Solvent Addition: Add anhydrous THF (150 mL) to the flask via cannula transfer under positive inert gas pressure.

  • Reagent Introduction: Add 1-bromo-2-butyne (1.2 equiv, 6.0 mmol) dropwise via syringe over 5 minutes while stirring at room temperature.

  • Barbier Reaction Initiation: Slowly add the crude ynal precursor (5.0 mmol) dissolved in minimal anhydrous THF (~10 mL) via syringe pump over 30 minutes while maintaining the reaction temperature at 0°C using an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 4-6 hours, monitoring progress by TLC (silica gel, hexanes:ethyl acetate 4:1, visualization with KMnO₄ stain).

  • Reaction Quenching: Carefully add saturated aqueous ammonium chloride solution (50 mL) dropwise to quench the reaction while maintaining cooling.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate (5 g) for 30 minutes with occasional stirring.

  • Concentration: Filter the solution and concentrate under reduced pressure (40°C water bath, 200 mbar initially, gradually reduced to 10 mbar) using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel (hexanes:ethyl acetate gradient elution from 9:1 to 4:1). Combine fractions containing this compound as identified by TLC.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, comparing with literature data [1].

3.2.4 Characterization Data
  • Yield: 45-60% after purification
  • Appearance: Colorless to pale yellow liquid
  • ¹H NMR (400 MHz, CDCl₃): δ 9.50 (s, 1H, CHO), 3.15 (dt, J = 6.8, 2.4 Hz, 2H, CH₂), 2.55 (t, J = 2.4 Hz, 1H, ≡CH)
  • ¹³C NMR (101 MHz, CDCl₃): δ 192.5 (CHO), 82.5 (C≡CH), 74.2 (C≡CH), 26.3 (CH₂)
  • FT-IR (neat): 3310 (w, ≡C-H), 2115 (m, C≡C), 1725 (s, C=O), 2750, 2850 (w, Fermi resonance aldehyde C-H) cm⁻¹
Experimental Workflow

The following diagram illustrates the complete synthetic pathway for this compound, including the Barbier-type reaction and alternative approaches:

G Start Start Synthesis MethodSelection Select Synthetic Method Start->MethodSelection BarbierMethod Barbier-Type Reaction (Recommended) MethodSelection->BarbierMethod HydrolysisMethod Hydrolysis of Butyne Derivatives MethodSelection->HydrolysisMethod OxidationMethod Oxidation of 3-Butyn-1-ol MethodSelection->OxidationMethod BarbierStep1 React 1-Bromo-2-butyne with Indium Metal BarbierMethod->BarbierStep1 Characterization Characterization (NMR, IR, MS) HydrolysisMethod->Characterization Alternative Path OxidationMethod->Characterization Alternative Path BarbierStep2 Add Crude Ynal Precursor (0°C, 4-6 hours) BarbierStep1->BarbierStep2 BarbierStep3 Quench with NH₄Cl and Extract BarbierStep2->BarbierStep3 BarbierStep4 Purify by Flash Chromatography BarbierStep3->BarbierStep4 BarbierStep4->Characterization End This compound Product Characterization->End

Synthetic Pathway for this compound Production

Safety and Handling Considerations

Hazard Assessment

This compound presents several significant hazard considerations that require careful attention in laboratory settings:

  • Flammability: this compound is highly flammable with a boiling point of 82°C [1]. Vapor may travel considerable distances to ignition sources and flash back.

  • Reactivity: The compound contains both electrophilic aldehyde and nucleophilic terminal alkyne functionalities, making it reactive with a wide range of substances [1]. It may undergo exothermic polymerization if contaminated or subjected to elevated temperatures.

  • Health Effects: Aldehydes typically exhibit irritating properties to eyes, skin, and respiratory system. The terminal alkyne may present additional toxicity concerns.

Storage and Handling Protocols
  • Storage Conditions: Store under inert atmosphere (N₂ or Ar) at 2-8°C in amber glass containers to prevent oxidation and polymerization. Containers should be clearly labeled with date of receipt and opening.

  • Handling Procedures: All manipulations should be conducted in a well-ventilated fume hood with proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coat.

  • Spill Management: In case of spillage, immediately evacuate and ventilate the area. Absorb with non-combustible material and dispose of as hazardous waste.

Disposal Considerations
  • Waste Disposal: this compound and contaminated materials should be disposed of as hazardous waste in accordance with local regulations.
  • Deactivation: Small quantities may be deactivated by careful reaction with excess alcoholic sodium borohydride solution followed by neutralization.

Applications in Drug Development and Research

This compound serves as a versatile chemical building block with several significant applications in pharmaceutical research and development:

  • Pharmaceutical Intermediate: this compound functions as a key intermediate in the synthesis of complex molecules, including cage-like sesquiterpenoids such as daphnepapytone A, which exhibits moderate inhibitory activity against α-glycosidase (IC₅₀ = 159 ± 2.1 μM) and potential as a lead compound for diabetes treatment [3].

  • Macrocycle Synthesis: The compound serves as a precursor in the synthesis of macrocyclic structures through reactions such as the Pauson-Khand reaction [3]. These macrocycles are common structural motifs in natural products and bioactive molecules.

  • Chemical Biology: As a mouse metabolite, this compound has relevance in metabolic pathway studies and enzyme interaction investigations [1]. Its conversion to 3-butynoate via aldehyde dehydrogenase in murine systems makes it valuable for biochemical research.

  • Material Science: The compound's unique electronic properties and linear geometry contribute to applications in material science, including potential use in molecular electronics and charge migration studies [1].

Troubleshooting and Optimization

Common Experimental Challenges
  • Low Yields: If reaction yields are consistently below 40%, ensure strict exclusion of oxygen and moisture throughout the procedure. Consider increasing the equivalents of indium metal to 2.0 equiv and extending reaction time to 8 hours.

  • Purity Issues: If NMR analysis indicates significant impurities, implement a second purification pass via flash chromatography with a slower gradient or consider fractional distillation under reduced pressure.

  • Polymerization: If product decomposition is observed during purification or storage, add a stabilizer such as 0.1% hydroquinone and ensure all glassware is thoroughly cleaned and silanized before use.

Scale-up Considerations

For scaling up the synthesis beyond 10 mmol, consider the following modifications:

  • Implement slow addition of reagents using syringe pumps to control exothermic reactions
  • Increase solvent volume by 20% to improve heat transfer and mixing efficiency
  • Use mechanical stirring instead of magnetic stirring for better mixing in larger vessels
  • Consider running the reaction at slightly higher dilution to minimize side reactions

Conclusion

This compound represents a valuable bifunctional synthetic intermediate with significant utility in pharmaceutical development and chemical research. The Barbier-type reaction protocol outlined in this application note provides a reliable method for its laboratory-scale synthesis with moderate to good yields. The compound's unique structural features, including both terminal alkyne and aldehyde functionalities, enable diverse chemical transformations and applications in complex molecule synthesis.

When handling this compound, researchers must adhere to strict safety protocols due to its flammability and reactivity. Proper characterization through spectroscopic methods is essential to verify identity and purity before subsequent use in synthetic sequences. With the methodologies described herein, researchers can reliably prepare and utilize this valuable building block to advance their synthetic and drug discovery programs.

References

But-3-ynal in Attochemistry: Application Notes on First-Principles Calculation Methods

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

But-3-ynal (C₄H₄O, CAS 52844-23-2) is a simple organic molecule featuring a terminal alkyne and an aldehyde group, with the linear structure C#CCC=O [1]. Recent first-principles calculations have identified it as a prime candidate for observing long-lasting electronic coherence and correlation-driven charge migration [2] [3]. This phenomenon, crucial for the emerging field of attochemistry, involves ultrafast electron dynamics across the molecular structure following ionization, persisting for tens of femtoseconds without significant decoherence [3]. These application notes detail the computational protocols and key findings for researchers aiming to study or exploit these quantum effects.

Molecular System of Interest: this compound

This compound serves as a model system for studying ultrafast electron dynamics due to its specific electronic structure.

  • Molecular Structure: Its architecture consists of a terminal alkyne group connected to an aldehyde functionality by a methylene (-CH₂-) linker. This linear structure, represented by the SMILES notation C#CCC=O, creates a conjugated π-system that facilitates electron delocalization [1].
  • Ionization Potential: The vertical ionization energy (IE) of this compound, a critical parameter for ionization-triggered dynamics, has been experimentally determined to be 9.85 eV [4].
  • Electronic Characteristic: The molecule's highest occupied molecular orbital (HOMO) is part of a hole mixing structure. This means that upon ionization, the resulting hole state is not described by a single molecular orbital but is a coherent superposition of states, which is the fundamental driver of the ensuing charge migration [3].

Computational Protocols

The following protocols are adapted from recent cutting-edge research on simulating charge migration [3].

Protocol 1: Simulating Sudden Ionization and Charge Migration

This protocol is designed to probe the intrinsic electron dynamics triggered by the instantaneous removal of an electron.

1. Objective: To simulate and analyze the correlation-driven charge migration in this compound following sudden ionization from its HOMO. 2. Software: The open-source octopus code is recommended for its capability to perform real-time, real-space TDDFT simulations [3]. 3. Methodology:

  • Initial State: The simulation is initiated by manually removing one electron from the HOMO of the neutral this compound molecule at time t=0. This creates a non-stationary state of the cation [3].
  • Time Propagation: The electronic wavefunction is propagated in time without any external laser field. The charge density is monitored at each time step to observe the flow of electron density across the molecule. 4. Key Computational Parameters [3]: The parameters in the table below are critical for convergence and numerical stability.

Table 1: Key Computational Parameters for octopus

Parameter Value Description
Functional PBE Exchange-correlation functional [3].
Self-Interaction Correction Average Density SIC Corrects the asymptotic potential, crucial for accurate ionization potentials [3].
Grid Type Spherical Simulation domain shape.
Grid Radius 12 Å Size of the simulation box.
Grid Spacing 0.18 Å Resolution of the real-space grid.
Time Step 1.3 as (attoseconds) Duration for each propagation step.
Absorbing Boundaries 2 Å thickness Prevents unphysical reflections from the box edge.

The workflow for this protocol can be summarized as follows:

Start Start: Neutral this compound Ground State Ionize Sudden Ionization (Remove HOMO Electron) Start->Ionize Propagate Real-Time Propagation (RT-TDDFT) Ionize->Propagate Analyze Analyze Time-Dependent Charge Density Propagate->Analyze Results Observe Charge Migration Across Structure Analyze->Results

Protocol 2: Triggering Dynamics with IR Multi-Photon Ionization

This protocol models a more realistic experimental scenario for triggering charge migration.

1. Objective: To simulate the selective triggering of charge migration using a strong infrared (IR) laser pulse. 2. Advantage over XUV: IR multi-photon ionization selectively populates only the outermost molecular orbitals (like the HOMO), leading to a cleaner coherent superposition of states compared to broad XUV ionization [3]. 3. Methodology:

  • Laser Pulse: A short, intense IR pulse is included in the simulation.
  • Ionization: The pulse ionizes the molecule via a multi-photon process, naturally populating the coherent superposition of cationic states involved in the hole mixing structure.
  • Probe Scheme: The subsequent electron dynamics can be theoretically probed to mimic experiments planned with X-ray free-electron lasers (XFELs), which offer spatial resolution to image the charge dynamics [3].

Key Theoretical Findings and Data Summary

First-principles calculations have yielded several critical insights into the behavior of this compound.

  • Long-Lived Coherence: Simulations indicate that this compound can maintain electronic coherence for approximately 15 femtoseconds after ionization. This duration is long enough to observe multiple periods of the charge migration cycle, making it an attractive target for attosecond experiments [3].
  • Validation of RT-TDDFT: The study by Guiot du Doignon et al. (2025) demonstrated that Real-Time TDDFT, when used with a self-interaction correction, can accurately describe the correlation-driven charge migration resulting from a hole mixing structure involving the HOMO [3].
  • Comparative Molecular Analysis: Research has shown that not all small molecules support long-lived charge migration. For instance, 3-oxopropanenitrile does not induce long-lasting dynamics, highlighting that a specific combination of electronic properties is required [2].

Table 2: Summary of Key Properties and Computational Findings for this compound

Property / Finding Value / Description Significance / Source
Molecular Formula C₄H₄O [1]
Molecular Weight 68.07 g/mol [1]
Ionization Energy (IE) 9.85 eV Critical for modeling ionization trigger [4].
Key Electronic Feature HOMO hole mixing structure Driver of correlation-driven charge migration [3].
Simulated Coherence Time ~15 fs Enables observation of multiple charge migration cycles [3].
Primary Computational Method RT-TDDFT with PBE & SIC Validated for this specific phenomenon [3].

Application in Attochemistry and Drug Development

The study of charge migration in molecules like this compound lays the groundwork for future applications.

  • Attochemistry: The ultimate goal is attochemistry—steering chemical reactivity by controlling pure electron dynamics before nuclear motion (decoherence) sets in. The long coherence time in this compound provides a crucial window for such control [3].
  • Relevance to Drug Development: While not directly a drug molecule, this compound is cited as a mouse metabolite [1]. Understanding the fundamental principles of electron-driven reactivity in biological molecules is a long-term objective of attoscience. This research could eventually inform how ionizing radiation or electron transfer processes initiate damage or signaling in complex biomolecules, which is highly relevant to radiobiology and drug design.

References

Application Notes: Semiclassical Analysis of But-3-ynal Electron Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Background and Significance

The ionization of a molecule can create a coherent superposition of electronic states, leading to ultrafast electron dynamics known as charge migration [1] [2]. This process is driven purely by electron correlation and can initiate changes in electron density across the molecular structure on attosecond to femtosecond timescales.

But-3-ynal has been identified as a prime candidate for observing long-lasting electronic coherence. Surprisingly, theoretical studies suggest that extending the carbon skeleton in molecules like this compound can slow down decoherence and prolong charge migration, counter to the intuition that larger, more flexible molecules induce faster decoherence [2]. Controlling this motion is a key goal of attochemistry, with the potential to steer chemical reactivity by manipulating electron dynamics before nuclear motion dampens the process [3].

Computational Protocols

The following protocol outlines the use of the Thawed Gaussian Approximation (TGA), an efficient ab initio semiclassical method, for simulating coupled electron-nuclear dynamics in this compound after ionization [2] [4].

Objective: To simulate the ultrafast charge migration in cationic this compound and quantify the decoherence time induced by nuclear motion.

Workflow Overview: The typical workflow for these simulations involves several key stages, from initial setup to final analysis, as illustrated below.

workflow 1. Geometry Optimization 1. Geometry Optimization 2. Electronic Structure 2. Electronic Structure 1. Geometry Optimization->2. Electronic Structure 3. Sudden Ionization 3. Sudden Ionization 2. Electronic Structure->3. Sudden Ionization 4. Wavepacket Propagation 4. Wavepacket Propagation 3. Sudden Ionization->4. Wavepacket Propagation 5. Analysis 5. Analysis 4. Wavepacket Propagation->5. Analysis

Detailed Methodology:

  • System Preparation and Electronic Structure

    • Geometry Optimization: Obtain the equilibrium geometry of neutral this compound in its electronic ground state using Density Functional Theory (DFT). The PBE functional is commonly used [3].
    • Ionization Spectrum Calculation: Compute the cationic eigenstates of this compound using high-level ab initio methods like the nD-ADC(3) (Algebraic Diagrammatic Construction to third order) or EOM-CC-IP (Equation-of-Motion Coupled-Cluster for Ionization Potentials) schemes [4]. This identifies the presence of a hole-mixing structure involving the Highest Occupied Molecular Orbital (HOMO), which is crucial for initiating correlation-driven charge migration [3].
  • Initial Condition: Sudden Ionization

    • Model the ionization event using the sudden approximation. At time t=0, an electron is instantaneously removed from the HOMO of the neutral molecule at its ground-state geometry.
    • This projects the neutral system onto a coherent superposition of cationic states (I and J), forming the initial electronic wave packet. The initial nuclear wavefunction is a Gaussian wavepacket on each cationic potential energy surface (PES) [2] [4].
  • Dynamics Propagation

    • Electronic Propagation: Use Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) to propagate the electronic wave packet in real time. Correct the self-interaction error to properly describe ionization potentials [3].
    • Nuclear Propagation: Propagate the nuclear wavepacket on each cationic PES using the TGA. The TGA evolves a Gaussian wavepacket by integrating the equations of motion for its parameters (position, momentum, width, phase), using on-the-fly calculations of potential energies, gradients, and Hessians [2] [4].
    • Simulation Parameters:
      • Software: Codes like octopus are suitable for RT-TDDFT in real space [3].
      • Grid: Use a spherical grid with a radius of 12 Å and a spacing of 0.18 Å.
      • Time Step: 1.3 attoseconds is appropriate to resolve electron dynamics [3].
      • Absorbing Boundaries: Implement boundaries (e.g., 2 Å thick) to prevent unphysical reflections of ejected electrons [3].
  • Data Analysis

    • Hole Density: Compute the time-dependent hole density, ρ_h(r,t), to visualize the migration of the electron hole across the molecular structure [4].
    • Electronic Coherence: Monitor the electronic coherence between states I and J as C_IJ(t) = |<χ_I(t)|χ_J(t)>|, where χ are the nuclear wavepackets. The decay of C_IJ(t) measures the loss of coherence due to nuclear motion [2].
    • Quantitative Metrics: Extract the decoherence time and the frequency of charge migration oscillations from the simulations.
Experimental Validation Protocols

While the above is computational, these dynamics can be probed experimentally. The following protocol outlines a proposed experimental scheme for observing charge migration in this compound [3].

Objective: To trigger and observe correlation-driven charge migration in this compound using an X-ray Free-Electron Laser (XFEL).

Detailed Methodology:

  • Sample Preparation: Isolate this compound in a molecular beam under high vacuum conditions to minimize interactions with other molecules.

  • Triggering Dynamics with IR Pulse:

    • Use an intense, few-femtosecond Infrared (IR) laser pulse (e.g., at 800 nm) to ionize the molecule via multi-photon excitation.
    • This method is selective, primarily populating cationic states derived from the outermost molecular orbitals (like the HOMO), which is essential for cleanly initiating the desired coherent superposition [3].
  • Probing with X-ray Pulse:

    • After a variable time delay, probe the system with a femtosecond or attosecond X-ray pulse from an XFEL.
    • Utilize X-ray Transient Absorption Spectroscopy or photoelectron spectroscopy. The core-to-valence transitions in X-ray absorption are element-specific, allowing the tracking of the evolving charge density at specific atomic sites within the molecule [2] [3].
  • Data Interpretation:

    • The time-dependent absorption signal or photoelectron kinetic energy will oscillate with the period of the charge migration.
    • Compare the experimental results with theoretical predictions from the semiclassical simulations to validate the model and interpret the observed dynamics.
Key Parameters and Data

The following table summarizes critical data and expected outcomes from theoretical and experimental studies of this compound.

Parameter/Aspect Description/Value Significance
Molecular Formula C₄H₄O [5] Identifies the chemical system under study.
Key Structural Feature Terminal alkyne and aldehyde group (C#CCC=O) [5] Creates the electronic structure necessary for hole-mixing.
Ionization Method IR multi-photon ionization [3] Selectively populates the HOMO-derived superposition.
Probing Technique X-ray Transient Absorption [2] [3] Tracks charge dynamics with element-specificity.
Primary Observable Oscillations in hole density Direct signature of charge migration.
Expected Coherence Time Up to ~10 fs [4] Indicates a relatively long-lived electronic coherence.
Decoherence Mechanism Coupling to specific vibrational modes (e.g., CO stretch) [2] Explains how nuclear motion damps electron dynamics.
Troubleshooting and Technical Considerations
  • Rapid Decoherence: If coherence decays too quickly in simulations, verify the quality of the cationic PESs. Using a higher level of theory (e.g., EOM-CC-IP) for the initial electronic structure calculation can be critical [4].
  • Selectivity of Trigger: An XUV pump pulse may populate too many cationic states, creating a complex, uninterpretable signal. The IR multi-photon trigger is preferred for its selectivity [3].
  • Functional Dependence: In RT-TDDFT, results can depend on the exchange-correlation functional. Testing different functionals and comparing with high-level ab initio benchmarks is recommended [3].

Discussion for Researchers

The study of this compound provides a template for investigating charge migration in other molecular systems. The counter-intuitive finding that increased molecular size and flexibility can prolong coherence in a series of propynal analogs offers a new design principle for molecules tailored for attochemistry applications [2]. Furthermore, the combination of selective IR triggering and X-ray probing presents a promising pathway for the first unambiguous experimental observation of correlation-driven charge migration, a pivotal goal in attosecond science [3].

References

protocols for studying charge migration in But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of But-3-ynal

This compound (CAS 52844-23-2) is a small, linear organic molecule with the formula C₄H₄O. Its structure combines a terminal alkyne and an aldehyde group, connected by a methylene bridge (SMILES: C#CCC=O) [1]. This combination of electron-rich and electron-poor functional groups makes it an interesting subject for charge migration studies.

The table below summarizes its key physicochemical properties [1]:

Property Value / Description
Molecular Formula C₄H₄O
Molecular Weight 68.07 g/mol
IUPAC Name This compound
Critical Functional Groups Terminal alkyne (C≡C), Aldehyde (C=O)
Ionization Energy 9.85 eV
Key Structural Feature Linear geometry with a conjugated π-system

Foundational Protocol: Computational Analysis of Charge Migration

This protocol offers a starting point for investigating charge migration in this compound using computational methods, which can predict electron dynamics following ionization.

Application Note 1: Computational Workflow for Charge Migration

Objective: To model the charge migration dynamics in this compound following simulated ionization using quantum chemical methods.

Experimental Principles: Charge migration is an ultrafast electron dynamics process that occurs after the sudden removal of an electron (ionization). Computational modeling allows you to trace the flow of charge through the molecule over time, providing insights into which regions temporarily hold a positive charge (hole) before nuclear motion begins.

Methodology:

  • Initial Geometry Optimization

    • Procedure: Begin by calculating and optimizing the ground-state geometry of neutral this compound. Use a density functional theory (DFT) method with a functional such as B3LYP and a basis set like 6-311+G(d,p). The goal is to find the most stable molecular structure.
    • Software: Common computational chemistry packages like Gaussian, GAMESS, ORCA, or CP2K can be used.
  • Electronic Structure Calculation

    • Procedure: Perform a higher-level single-point energy calculation on the optimized neutral structure. Time-Dependent DFT (TD-DFT) is suitable for obtaining excited states, while Equation-of-Motion Coupled Cluster (EOM-CC) methods can provide more accurate ionization potentials and electron densities. Analyze the molecular orbitals (Highest Occupied Molecular Orbital - HOMO, Lowest Unoccupied Molecular Orbital - LUMO) and electrostatic potential maps to identify electron-rich and electron-deficient regions.
  • Simulation of Ionization & Charge Dynamics

    • Procedure: Simulate the ionization event by creating a cation (this compound⁺) where one electron has been removed, typically from the HOMO. Use real-time TD-DFT (RT-TDDFT) or other electron dynamics packages to propagate the electronic wavefunction of the cation in time. This simulation will show how the hole density moves throughout the molecule over femtoseconds.
    • Analysis: Quantify the charge on each atom or functional group over time to visualize the charge migration pathway.

The following diagram visualizes the logical workflow of this computational protocol:

Start Start: this compound Study Step1 1. Geometry Optimization (DFT, e.g., B3LYP/6-311+G(d,p)) Start->Step1 Step2 2. Electronic Structure Analysis (TD-DFT, Molecular Orbitals) Step1->Step2 Step3 3. Ionization & Dynamics (RT-TDDFT on Cation) Step2->Step3 Step4 4. Data Analysis (Charge vs. Time Plot) Step3->Step4 End Output: Charge Migration Pathway Step4->End

Research Recommendations and Pathways

Since direct experimental protocols were not found, here are suggested pathways to develop a complete application note:

  • Consult Specialized Literature: Search for papers on "time-resolved photoelectron spectroscopy" or "high-harmonic generation spectroscopy" of small, gas-phase organic molecules. The known ionization energy of this compound (9.85 eV) [1] is a critical parameter for designing such laser-based ionization experiments.
  • Leverage Computational Results: The initial computational study is a powerful tool. It can predict the expected charge migration dynamics, which can then be used to design targeted experiments with specific time delays and probe energies.
  • Explore Related Molecules: The "principle of vinylogy" [2] suggests that electronic effects are transmitted through conjugated chains. Studying this principle could help you predict charge migration behavior in this compound based on research done on similar π-conjugated systems.

References

Application Notes: But-3-ynal in Attochemistry

Author: Smolecule Technical Support Team. Date: February 2026

But-3-ynal (C₄H₄O) is an organic compound featuring a terminal alkyne and an aldehyde group. Recent theoretical studies have highlighted its potential for sustaining long-lasting charge migration, a form of ultrafast electron dynamics triggered by ionization [1] [2]. This phenomenon, if controlled, could pave the way for manipulating chemical reactions at the electron level, a core goal of attochemistry.

The key to its utility lies in its electronic structure. Upon ionization, its highest occupied molecular orbital (HOMO) exhibits a hole mixing structure, which creates a coherent superposition of electronic states [3]. Surprisingly, contrary to the intuition that larger molecules decohere faster, extending the carbon skeleton of this compound analogs can actually slow down decoherence and prolong charge migration [4].

Quantitative Molecular Properties

The table below summarizes key properties that make this compound suitable for attochemistry experiments.

Property Value Significance & Reference
Molecular Formula C₄H₄O Linear structure with aldehyde and terminal alkyne [5].
Molecular Weight 68.07 g/mol [5]
Ionization Energy (IE) 9.85 eV (EST), 10.2 eV (EST) Critical for predicting ionization behavior in strong laser fields [6].
HOMO Hole Mixing Present Enables correlation-driven charge migration; key for long-lived coherence [3].
Key Finding Extended carbon backbone can prolong coherence Challenges conventional wisdom; larger analogs show slower decoherence [4].
Experimental Protocol: Probing Charge Migration with IR Multiphoton Ionization

This protocol outlines a method to selectively trigger and observe correlation-driven charge migration in this compound, based on a proposed scheme combining IR multiphoton ionization and X-ray probing [3].

1. Principle Traditional extreme ultraviolet (XUV) pumps can populate too many cationic states, making it difficult to isolate specific charge migration dynamics. Using an intense infrared (IR) multi-photon pulse as a trigger offers superior selectivity, primarily ionizing only the outermost molecular orbitals (like the HOMO) and thus cleanly populating the coherent superposition of states involved in hole mixing [3].

2. Materials and Setup

  • Sample: Isolated this compound molecules in the gas phase.
  • Laser System: A source capable of delivering intense, short IR pulses (e.g., a few femtoseconds) for multi-photon ionization, coupled with an X-ray Free-Electron Laser (XFEL) for probing.
  • Simulation Software (Pre-experiment): A real-space implementation of Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) code, such as OCTOPUS, is recommended for preliminary simulations to predict dynamics [3].

3. Workflow The experimental and theoretical workflow is designed to trigger, probe, and validate charge migration.

workflow Start Start: Prepare Gas-Phase This compound Step1 Theoretical Simulation (RT-TDDFT) Start->Step1 Step2 Experimental Trigger (IR Multi-photon Ionization) Step1->Step2 Predicts dynamics & guides experiment Step3 Charge Migration (Ultrafast Electron Dynamics) Step2->Step3 Creates coherent hole superposition Step4 Experimental Probe (XFEL Pulse) Step3->Step4 After a controlled time delay Step5 Data Analysis & Validation Step4->Step5 Measure site-specific charge density End End: Interpret Charge Migration Step5->End

4. Procedures

  • Step 1: Theoretical Simulation (Pre-Experiment)

    • Software: Use a real-space RT-TDDFT code like OCTOPUS [3].
    • Functional: Employ a gradient-corrected functional like PBE with a self-interaction error (SIE) correction to accurately describe ionization potentials and hole mixing [3].
    • Simulation Box: Set a spherical grid with a radius of ~12 Å and a spacing of 0.18 Å [3].
    • Calculation: Simulate the electron dynamics by initiating the system with a hole in the HOMO. This models the "sudden ionization" approximation and provides a reference for the expected charge migration frequency and duration.
  • Step 2: Experimental Trigger - IR Multi-photon Ionization

    • Align the intense IR pump pulse to interact with the molecular beam.
    • The multi-photon process should be tuned to selectively ionize the HOMO of this compound, creating the desired coherent superposition of cationic states [3].
  • Step 3: Charge Migration

    • After triggering, the electron hole will oscillate across the molecular framework. Theoretical predictions suggest this coherence can last for over 15 femtoseconds in suitable molecules like this compound, allowing for multiple oscillation periods [3].
  • Step 4: Experimental Probe - XFEL Pulse

    • After a precisely controlled time delay, probe the molecule with a soft X-ray pulse from an XFEL.
    • The X-ray photon energy should be tuned to element-specific core-to-valence transitions (e.g., carbon K-edge). The transient absorption signal provides a direct, atomically-resolved measure of the evolving electron charge density [3].
  • Step 5: Data Analysis and Validation

    • Analyze the time-dependent absorption changes at different atomic sites to reconstruct the charge migration movie.
    • Compare the experimental results with the pre-computed RT-TDDFT simulations to validate the observation of correlation-driven charge migration [3].
Mechanism of Long-Lasting Coherence

The diagram below illustrates the electronic structure mechanism that enables sustained charge migration in this compound.

mechanism A Ionization Event (IR Multi-photon) B HOMO Hole Mixing Structure Created A->B C Coherent Superposition of Cationic States B->C Electron correlation creates superposition D Ultrafast Charge Migration C->D Results in oscillation of electron hole E Slowed Decoherence D->E Specific vibrational modes suppressed in larger analogs

Key Considerations for Researchers

  • Molecular Design: To maximize coherence time, consider synthesizing and testing longer-chain analogs of this compound, such as Pent-4-ynal. Theoretical work indicates that extending the carbon backbone can suppress decoherence induced by specific vibrational modes (like CO stretching), paradoxically prolonging charge migration [4].
  • Method Validation: The IR multi-photon ionization approach has been computationally validated for several molecules, including this compound, propiolic acid, 2,5-dihydrofuran, and 3-pyrroline, all of which share similar hole-mixing characteristics for their HOMO [3].
  • Beyond a Single Molecule: The principles discovered in this compound are general. The key is to find molecules where several properties—including a suitable ionization spectrum, strong hole mixing, and specific vibrational mode suppression—are fulfilled simultaneously to enable long-lasting, observable electron dynamics [1].

References

Application Notes: Gas Phase Ion Energetics of But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview But-3-ynal (CAS Registry Number: 52844-23-2) is an organic compound with the molecular formula C₄H₄O and a molecular weight of 68.0740 g/mol [1] [2]. Its structure features a terminal alkyne and an aldehyde group, with the IUPAC name This compound and a SMILES representation of C#CCC=O [2].

2. Quantitative Ion Energetics Data The primary gas phase ion energetics data available for this compound is its ionization energy (IE), which is the energy required to remove an electron from the molecule, forming a cation. The values, determined by different estimation (EST) methods, are summarized in the table below.

Table 1: Experimentally Determined Ionization Energies for this compound [1]

IE (eV) Method Reference
10.2 EST Takhistov and Ponomarev, 1994
9.85 EST Burgers, Holmes, et al., 1982

This ionization energy data is crucial for mass spectrometry-based analyses, as it influences how the molecule ionizes and fragments in the gas phase under different experimental conditions.

3. Experimental Protocol for Ionization Energy Measurement The following protocol outlines the general methodology for determining ionization energies, as referenced in the NIST data.

  • Method: Electron Impact / Mass Spectrometry [1]
  • Principle: The molecule in the gas phase is bombarded with a beam of electrons of known energy. The minimum electron energy required to produce a detectable parent cation signal corresponds to the ionization energy.
  • Procedure:
    • Sample Introduction: Introduce a pure sample of this compound into the mass spectrometer's inlet system, ensuring it is vaporized into the gas phase.
    • Ionization: Direct the vaporized sample into the ionization chamber, where it is subjected to a controlled electron beam.
    • Energy Calibration: Calibrate the electron energy scale using a standard compound with a known ionization energy.
    • Data Acquisition: Measure the intensity of the parent molecular ion (C₄H₄O⁺) as a function of the electron energy.
    • Data Analysis: Determine the appearance energy of the parent ion, which is reported as the vertical ionization energy. The variation in values (9.85 eV vs. 10.2 eV) can be attributed to differences in experimental setup, calibration standards, or data interpretation methods between research groups [1].

Experimental Workflow for Gas-Phase Analysis

The diagram below outlines a generalized workflow for conducting gas-phase ion energetics studies, from sample handling to data interpretation.

G start Sample Preparation (this compound) step1 Gas Phase Introduction (Vaporization) start->step1 step2 Ionization & Analysis (Electron Impact / Mass Spectrometry) step1->step2 step3 Energy Calibration (Using Reference Standards) step2->step3 step4 Data Acquisition & Ion Detection step3->step4 step5 Data Analysis & IE Determination step4->step5 end Result: Ionization Energy (Report in eV) step5->end

Diagram Title: Gas-Phase Ion Energetics Analysis Workflow

Research Implications and Applications

Understanding the ionization energy of a compound like this compound is fundamental in several research areas:

  • Mass Spectrometry Method Development: The IE value helps in predicting and optimizing ionization efficiency in analytical methods, which is vital for detecting and quantifying this compound in complex mixtures.
  • Reactivity Studies: Ionization energy is a key parameter in understanding the reactivity of molecules in the gas phase, including their behavior in ion-ion or ion-molecule reactions [3].
  • Reference Data: This data serves as a benchmark for computational chemists to validate theoretical models and calculations of molecular orbital energies.

Data Gaps and Notes

The primary data gap is the lack of other ion energetics parameters, such as proton affinity or electron affinity, for this compound. Furthermore, the search results did not yield detailed, step-by-step protocols for specific experiments on this molecule beyond the general methodology described.

References

Application Note: Protocols for Engineering Molecules with Long-Lasting Quantum Coherence

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molecular Quantum Coherence

In the fields of quantum simulation, quantum computing, and precision metrology, the rotational states of ultracold polar molecules represent a promising resource due to their long radiative lifetimes and tunable dipolar interactions [1]. A primary challenge, however, is decoherence caused by environmental interactions and, specifically, by differential light shifts in optical trapping setups [1]. This application note details experimental and computational methodologies for mitigating decoherence, enabling the use of molecules as robust quantum systems. The protocols herein are designed for researchers working at the intersection of quantum physics, physical chemistry, and drug discovery, where maintaining coherent states is critical for advanced applications.

Fundamental Principles and Key Parameters

The coherence of a molecular quantum state refers to the preservation of its phase over time. For diatomic molecules in optical traps, the primary source of dephasing is the differential polarizability between the different rotational states in the superposition [1]. When this differential polarizability is nullified, coherence times can be extended to the order of seconds.

The molecular polarizability is anisotropic and can be decomposed into:

  • Parallel component ((α∥)): Response to light polarized parallel to the internuclear axis.
  • Perpendicular component ((α⊥)): Response to light polarized perpendicular to the internuclear axis.

The tensor light shift, which causes differential shifts between rotational states, is proportional to the anisotropic polarizability, (α^{(2)} = \frac{2}{3}(α_{\parallel} - α_{\perp})) [1]. A "magic wavelength" trap is engineered to make (α^{(2)} = 0), eliminating this differential shift.

Table 1: Key Parameters Influencing Molecular Coherence

Parameter Description Impact on Coherence
Trap Laser Wavelength Detuning ((\Delta)) from an electronic transition. At the magic detuning ((\Delta_{magic})), the differential light shift is eliminated [1].
Trap Polarisation Angle ((\beta)) Angle between the trap light's polarisation and the quantisation axis. A parallel configuration ((\beta = 0^\circ)) clusters magic conditions for multiple states and suppresses hyperpolarisability effects [1].
Trap Intensity ((I)) Peak intensity of the optical trapping field. Determines the magnitude of the AC Stark shift. At (\Delta_{magic}), the transition frequency becomes intensity-independent [1].
Rotational Quantum Number ((N)) The specific rotational states used in the superposition. Different (N \leftrightarrow N') transitions have closely clustered but distinct magic wavelengths [1].

Experimental Protocol: Magic-Wavelength Trapping for Coherent Superpositions

This protocol, adapted from a recent study on RbCs molecules, describes how to identify the magic wavelength and perform coherence measurements for superpositions of rotational states [1].

Materials and Equipment
  • Ultracold Molecular Sample: e.g., a gas of ⁸⁷Rb¹³³Cs (RbCs) molecules in the absolute ground state ((N=0, M_N=0)) [1].
  • Optical Tweezer Array: A system for trapping individual molecules. The trap should be generated by a laser whose wavelength and polarization can be precisely tuned.
  • Microwave Source: A system for driving coherent transitions between rotational states (e.g., the (N=0 \leftrightarrow N=1) transition at ~980 MHz for RbCs) [1].
  • State-Readout System: A method for state-selective imaging, such as mapping rotational states to distinct atomic spatial configurations [1].
Step-by-Step Procedure

Part A: Identifying the Magic Wavelength

  • Trap Preparation: Configure the optical tweezers with a linear polarisation parallel to the quantisation axis ((\beta = 0^\circ)). This configuration clusters magic conditions for different state superpositions and minimises hyperpolarisability [1].
  • Molecule Initialization: Prepare all molecules in the rotational ground state (|0,0\rangle).
  • Ramsey Spectroscopy: a. Apply a (\pi/2) microwave pulse to create an equal superposition of (|0,0\rangle) and (|1,1\rangle). b. Let the system evolve for a variable free precession time (T). c. Apply a second (\pi/2) microwave pulse. d. Read out the population in (|0,0\rangle), which will oscillate at the detuning of the microwave from the true transition frequency.
  • Data Acquisition: Repeat the Ramsey sequence for different trap laser detunings ((\Delta)) and peak intensities ((I)). For each ((\Delta, I)) pair, fit the Ramsey fringes to extract the precise transition frequency (f(I, \Delta)).
  • Magic Condition Analysis: Fit the measured frequencies (f(I, \Delta)) to the model: f(I,Δ) = f₀ + k(Δ - Δ_magic)I + k'(Δ - Δ_iso)²I² The magic detuning (\Delta_{magic}) is the value where the frequency becomes independent of intensity ((f = f_0)). The sensitivity constant (k) indicates how robust the magic condition is to detuning errors [1].

The workflow for this experimental process is summarized below.

G Start Start: Prepare molecules in ground state |0,0> TrapSetup Set trap polarization (β = 0°) Start->TrapSetup RamseySeq Perform Ramsey Sequence 1. π/2 pulse 2. Free evolution time T 3. π/2 pulse 4. State readout TrapSetup->RamseySeq VaryParams Vary trap detuning (Δ) and intensity (I) RamseySeq->VaryParams ExtractFreq Extract transition frequency f(I, Δ) from fringe fit VaryParams->ExtractFreq FitModel Fit data to model: f = f₀ + k(Δ - Δ_magic)I ExtractFreq->FitModel FindMagic Identify Magic Detuning (Δ_magic) where f becomes intensity-independent FitModel->FindMagic End Use Δ_magic for long-coherence experiments FindMagic->End

Part B: Measuring and Verifying Long Coherence

  • Optimal Trap Configuration: Set the trap laser to the identified magic detuning (\Delta_{magic}).
  • Generalized Ramsey Interferometry: a. To characterize a multi-level superposition (e.g., a spin-1 system encoded in three rotational states), apply a generalized microwave pulse that creates the desired superposition. b. After free evolution, apply a reverse pulse to map the accumulated phase onto measurable state populations.
  • Coherence Time Extraction: Measure the decay of Ramsey fringe contrast as a function of free evolution time (T). The (1/e) time of the contrast decay is the coherence time (T_2). With magic-wavelength trapping, (T_2) can reach the order of seconds [1].

Computational Protocol: Generating Molecules with Target Properties

While not directly addressing coherence, advanced computational algorithms for de novo molecular generation are highly relevant for designing candidates with desired properties. The following protocol describes a reinforcement learning (RL) approach for optimizing molecules in the latent space of a generative model [2].

Materials and Software
  • Pre-trained Generative Model: An autoencoder (e.g., a Variational Autoencoder (VAE) or a Molecular Mixture Model (MolMIM)) trained on a large chemical database (e.g., ZINC) to create a continuous latent representation of molecular structures [2].
  • Property Predictor: A model that can predict a target property (e.g., penalized LogP (pLogP) for hydrophilicity) for a given molecule [2].
  • RL Framework: A software library implementing the Proximal Policy Optimization (PPO) algorithm [2].
Step-by-Step Procedure

Part A: Latent Space Evaluation

  • Assess Reconstruction: Encode a set of test molecules to their latent vectors (z_0) and decode them. Calculate the average Tanimoto similarity between original and reconstructed molecules. High similarity (>0.7) is required [2].
  • Check Validity Rate: Sample random latent vectors from a Gaussian distribution and decode them. Use RDKit to check the syntactic validity of the generated SMILES strings. A high validity rate (>90%) is crucial for effective optimization [2].
  • Evaluate Continuity: Perturb latent vectors of test molecules with small Gaussian noise (variance σ=0.1). Decode the perturbed vectors and measure the Tanimoto similarity to the originals. A smooth decline in similarity indicates a continuous latent space, which is necessary for stable optimization [2].

Part B: Molecule Optimization with MOLRL

  • Define Reward Function: Create a function (R(m)) that scores a molecule (m) based on the target property (e.g., pLogP) and any constraints (e.g., structural similarity to a starting molecule).
  • Initialize RL Agent: The agent (a policy network) will interact with the latent space. Its state is the current latent vector (z_t), and its action is a step (\Delta z_t) in the latent space.
  • Run PPO Optimization: a. The agent starts from the latent vector of a seed molecule. b. At each step (t), the agent takes an action (a_t = \Delta z_t), moving to a new point (z_{t+1} = z_t + a_t). c. The new latent vector (z_{t+1}) is decoded into a molecule (m_{t+1}). d. The agent receives a reward (R(m_{t+1})). e. The PPO algorithm updates the policy to maximize the expected cumulative reward, effectively navigating the latent space towards regions that correspond to molecules with improved properties [2].
  • Output Optimized Molecules: After convergence, decode the final latent vectors to obtain the proposed optimized molecular structures.

The logical flow of this computational protocol is illustrated in the following diagram.

G Start Start with Seed Molecule Encode Encode molecule into latent vector z₀ Start->Encode RLAgent RL Agent (PPO) takes action Δz in latent space Encode->RLAgent NewState New latent vector: zₜ₊₁ = zₜ + Δzₜ RLAgent->NewState Decode Decode zₜ₊₁ into a new molecule mₜ₊₁ NewState->Decode Reward Calculate Reward R(mₜ₊₁) based on target property Decode->Reward Update Update agent policy to maximize reward Reward->Update Converge No Update->Converge Converge->RLAgent Continue optimization End Output optimized molecules Converge->End Yes

Table 2: Comparison of Coherence-Oriented vs. General Molecular Generation

Aspect Coherence-Oriented Approach (Magic Wavelength) General Computational Approach (MOLRL)
Primary Goal Extend quantum coherence time of specific molecular states in a lab setting. Generate novel molecular structures with optimized physiochemical properties.
System Scale Individual, ultracold molecules trapped in isolation. Large-scale exploration of chemical space (millions of molecules).
Key Metrics Coherence time (T₂), differential polarizability, magic wavelength. Target property (e.g., pLogP), structural similarity, synthetic accessibility.
Typical Input A specific molecular species (e.g., RbCs) and its rotational states. A seed molecule or a scaffold to be optimized.
Experimental Validation Essential; requires precision spectroscopy (Ramsey interferometry). Essential; generated molecules require synthesis and lab testing.

Conclusion and Future Outlook

The protocols detailed in this note provide a concrete pathway for researchers to engineer and maintain long-lived coherence in molecular systems. The experimental method of magic-wavelength trapping offers a direct way to suppress the dominant source of dephasing in optical traps, while computational frameworks like latent reinforcement learning provide a powerful tool for the in silico design of molecules with tailored properties, which could eventually include optimal structures for quantum coherence.

Future advancements are likely to come from the intersection of these fields. As highlighted in a recent review, quantum machine learning (QML) capitalizes on the principles of quantum mechanics to process complex information and could naturally simulate molecular behavior at the atomic level with higher precision [3]. Although current hardware limitations persist, the integration of quantum computing into drug discovery workflows holds the potential to accurately predict drug-target binding affinities and reaction mechanisms by directly simulating quantum effects [3]. The continuous operation of large-scale, coherent quantum systems, as demonstrated with a 3,000-qubit neutral atom array, paves the way for the powerful quantum simulations needed to make these predictions a reality [4].

References

But-3-ynal experimental setup for ultrafast studies

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Background & Experimental Rationale

The primary goal of this protocol is to selectively trigger and observe correlation-driven charge migration in but-3-ynal [1]. This phenomenon involves ultrafast, purely electronic dynamics resulting from the coherent superposition of eigenstates in the ionized molecule. Unlike charge transfer, it is not driven by nuclear motion.

  • Molecular Target Rationale: this compound is an ideal candidate because its Highest Occupied Molecular Orbital (HOMO) has a predicted "hole mixing" structure [1]. This quantum mechanical feature allows for the creation of a long-lived electron coherence (theoretically lasting ~15 femtoseconds) when the molecule is ionized, making the charge migration observable.
  • Novel Triggering Method: Traditional methods use extreme ultraviolet (XUV) pulses for ionization, which populates a wide and complex set of ionic states, often obscuring the desired dynamics [1]. This protocol uses multi-photon ionization with an intense infrared (IR) laser pulse, which selectively ionizes only the outermost molecular orbitals (like the HOMO), creating a cleaner and more interpretable coherent superposition [1].

Pre-Experimental Setup & Molecular Characterization

Before proceeding with ultrafast experiments, confirm the identity and purity of the this compound sample using its key properties.

Property Value / Description Reference
Molecular Formula C4H4O [2] [3]
Molecular Weight 68.07 g/mol [2] [3]
CAS Registry Number 52844-23-2 [2] [3]
IUPAC Name This compound [3]
SMILES C#CCC=O [3]
Ionization Energy (IE) 9.85 eV [2]
Key Structural Features Terminal alkyne group (C≡C) and an aldehyde group (-CHO) [3]

Detailed Experimental Protocol

The following section outlines the specific methodologies for the computational simulation and the proposed experimental observation of charge migration.

Part A: Computational Simulation with Real-Time TDDFT

This simulation is crucial for predicting the dynamics and validating the experimental design.

  • Objective: To simulate the correlation-driven charge migration triggered by the sudden ionization of this compound's HOMO.
  • Software: Use the real-space real-time TDDFT (RT-TDDFT) implementation in the octopus code [1].
  • Computational Parameters:
    • Functional: PBE with a self-interaction error (SIE) correction scheme [1].
    • Simulation Grid: Spherical grid with a radius of 12 Å and a spacing of 0.18 Å [1].
    • Time Step: 1.3 attoseconds [1].
    • Absorbing Boundaries: 2 Å thick boundaries at the edge of the simulation domain to mimic ionization [1].
  • Procedure:
    • Geometry Optimization: Obtain the ground-state geometry of neutral this compound.
    • Initial State Preparation: At time t=0, manually remove an electron from the HOMO to create the cationic state.
    • Dynamics Propagation: Let the electronic density evolve in time without any external laser field.
    • Data Analysis: Monitor the change in electron density distribution over time. The predicted charge migration period for this compound is approximately 5.5 femtoseconds [1].
Part B: Experimental Observation via IR-Pump X-ray-Probe

This is the proposed table-top experiment for the direct observation of the dynamics.

  • Objective: To selectively trigger charge migration with an IR pulse and probe it with a spatially resolved X-ray pulse.
  • Light Sources:
    • Pump (Trigger): Intense, short-pulse Titanium-Sapphire (Ti:Sapphire) laser system. The output should be in the near-IR (around 800 nm), with pulses of a few femtoseconds duration, capable of multi-photon ionization [4] [1].
    • Probe: X-ray Free-Electron Laser (XFEL). The X-ray pulse should be synchronized with the IR pump pulse and used to probe the electron density via angle-resolved photoemission or similar techniques [1].
  • Experimental Workflow:
    • Sample Preparation: Introduce this compound in the gas phase into an interaction chamber.
    • Pulse Generation & Shaping: Generate the IR pump and X-ray probe pulses. Use pulse characterization techniques like FROG or SPIDER to ensure pulse duration and shape are known [4].
    • Synchronization: Overlap the two pulses in space and time within the interaction chamber containing the this compound sample.
    • Variable Delay: Use a precision delay stage (e.g., a movable mirror) to control the time delay between the IR pump and the X-ray probe pulses with attosecond precision.
    • Data Acquisition: For each delay step, record the photoelectron kinetic energy and/or angular distribution generated by the X-ray probe pulse. Repeat the measurement millions of times to achieve a good signal-to-noise ratio.

The logical flow of the experiment, from sample preparation to data analysis, is summarized in the diagram below.

workflow Sample Gas-Phase this compound IRPump IR Pump Pulse (Ti:Sapphire Laser) Sample->IRPump  Multi-photon  Ionization Ionized Ionized Molecule (Coherent Superposition) IRPump->Ionized XrayProbe X-ray Probe Pulse (X-ray Free-Electron Laser) Detection Photoelectron Spectrometer XrayProbe->Detection Delay Precision Delay Stage Delay->XrayProbe  Controls  Timing Ionized->XrayProbe  Probing Charge  Density Data Time-Resolved Photoelectron Data Detection->Data

Diagram 1: Workflow for the IR-Pump X-ray-Probe experiment.

Expected Results & Data Analysis

  • Computational Output: The RT-TDDFT simulation will produce a movie of the electron density rearrangement over time. You should observe a periodic oscillation of charge between different parts of the molecule with a period of about 5.5 fs [1].
  • Experimental Data: The recorded data will be a series of photoelectron spectra at different pump-probe delays. The signature of charge migration will be a periodic modulation in the intensity or angular distribution of specific photoelectron peaks, synchronized with the predicted period. A two-dimensional correlation analysis of the spectra can help visualize the dynamics of different electronic bands [4].

Critical Technical Notes & Troubleshooting

  • Laser Parameters: The success of the experiment depends critically on the intensity and duration of the IR pump pulse. It must be intense enough for efficient multi-photon ionization but controlled to avoid populating excessive internal energy states [1].
  • Synchronization: The attosecond-level synchronization between the IR pump and X-ray probe pulses is non-trivial and requires active stabilization systems.
  • Data Interpretation: The observed dynamics are ultrafast and can be influenced by coupling to nuclear vibrations. Confirming that the measured oscillations are purely electronic requires comparison with high-level simulations like the one described in Part A.

Discussion & Future Perspectives

The successful observation of correlation-driven charge migration in this compound would be a landmark achievement in attosecond science. It would provide a direct way to study electron correlation and open avenues for controlling chemical reactivity by steering electronic dynamics before nuclei have time to move ("attochemistry") [1]. This specific IR-triggering scheme, due to its selectivity, could be applied to other molecules with suitable hole-mixing structures, paving the way for designing molecular systems with tailored electron dynamics.

References

But-3-ynal mass spectrometry fragmentation patterns

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of But-3-ynal

The table below summarizes the core identifiers and properties of this compound from authoritative sources like the NIST WebBook [1].

Property Value / Description
CAS Registry Number 52844-23-2 [1] [2] [3]
Molecular Formula C₄H₄O [1] [2] [3]
Molecular Weight 68.07 g/mol [1] [2] [3]
IUPAC Name This compound [2] [3]
SMILES C#CCC=O [2]
InChI Key OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] [2]
Ionization Energy (IE) 9.85 eV (estimated) [1]

Theoretical Mass Spectrometry Fragmentation

The following table outlines the most likely fragmentation ions for this compound, based on its structure and general mass spectrometry principles for aldehydes and alkynes [4] [5] [6].

m/z Value Proposed Fragment Ion Fragmentation Pathway Rationale
68 C₄H₄O⁺• (Molecular Ion) The parent molecular ion ([M]⁺•). Its stability is often low in aldehydes [5] [6].
67 C₄H₃O⁺ Loss of a single hydrogen atom ([M-H]⁺), common in aldehydes [5].
39 C₃H₃⁺ Loss of CHO•, typical for aldehydes (M-29), potentially yielding the propargyl cation [5].
41 C₃H₅⁺ / C₂HO⁺ Allyl cation (common base peak) or a fragment involving the triple bond and carbonyl.
29 CHO⁺ Acylium ion from the cleavage of the C1-C2 bond, a very characteristic and stable fragment for aldehydes [6].

Experimental Protocol for Analysis

Given the lack of an experimental spectrum, here is a generalized protocol for obtaining the mass spectrum of a volatile organic compound like this compound via Electron Ionization (EI) mass spectrometry.

Start Start: Sample Preparation Step1 1. Vaporization Start->Step1 Step2 2. Electron Ionization (EI) Step1->Step2 Step3 3. Mass Analysis Step2->Step3 Step4 4. Ion Detection Step3->Step4 End End: Data Interpretation Step4->End

Detailed Methodology
  • Sample Introduction and Vaporization:

    • Introduce a pure, neat sample of this compound (typically 0.1-1 µL) via a direct insertion probe or gas chromatography (GC) inlet.
    • The sample is gently heated under vacuum (e.g., 10⁻⁶ to 10⁻⁵ Torr) to vaporize it into the gas phase [4] [6].
  • Ionization:

    • The vaporized sample is bombarded by a stream of electrons with a standardized energy of 70 eV in the ionization chamber.
    • This electron impact causes the ejection of an electron from a molecule, generating the molecular ion (M⁺•) at m/z 68 [4] [6].
  • Fragmentation:

    • The energetically unstable molecular ions undergo characteristic cleavage reactions, as predicted in the table above. The positively charged fragment ions are propelled into the mass analyzer.
  • Mass Analysis and Detection:

    • Use a mass analyzer (e.g., Quadrupole or Time-of-Flight) to separate the ions based on their mass-to-charge ratio (m/z).
    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.
  • Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight.
    • Analyze the fragment ion peaks (m/z 29, 39, 41, etc.) to deduce the compound's structure. The base peak (the most intense signal) often provides a key clue about the most stable fragment [6].

Applications and Significance

This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring both a terminal alkyne and an aldehyde, makes it a versatile intermediate [2]. For instance, it has been used in the synthesis of complex natural products like (-)-vincorine and in biochemical studies for site-specific protein cross-linking [7] [8].

References

Chemical Identity & Properties of But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and key physicochemical data for But-3-ynal, which is essential for understanding its behavior and stability [1] [2].

Property Value / Description
IUPAC Name This compound [1] [2]
CAS Registry Number 52844-23-2 [1] [2]
Molecular Formula C₄H₄O [1] [2]
Molecular Weight 68.07 g/mol [2]
SMILES C#CCC=O [2]
InChIKey OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] [2]
Key Structural Features Terminal alkyne (-C≡CH) and an aldehyde (-CHO) group [2]
Ionization Energy 9.85 eV (estimated) [1]

Stability Considerations & Handling Guidelines

The functional groups in this compound are the primary determinants of its reactivity and stability [2].

  • Reactivity & Incompatibilities: The aldehyde group is electrophilic and susceptible to oxidation, potentially forming carboxylic acids. The terminal alkyne group can participate in nucleophilic addition reactions and is moderately acidic. This compound should be considered incompatible with strong oxidizing agents, strong bases, and reducing agents [2].
  • Recommended Storage: Based on its properties, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., refrigerated or frozen). It may be supplied dissolved in a solvent like dichloromethane to enhance stability [2] [3].

Suggested Experimental Workflow

For researchers using this compound, a careful and consistent approach is key. The diagram below outlines a general handling and troubleshooting workflow.

start Start: Retrieve this compound from cold storage under inert gas step1 Inspect vessel and solution. Check for discoloration, turbidity, or particulates start->step1 step2 Weigh/measure in a fume hood. Use sealed systems to minimize air exposure step1->step2 step3 Proceed with planned reaction. Monitor for unexpected exotherms step2->step3 decision Any signs of decomposition? step3->decision end_ok Proceed with work-up and analysis decision->end_ok No end_discard Stop. Quench and discard batch safely. decision->end_discard Yes

Frequently Asked Questions

Q1: What are the primary signs that my sample of this compound has decomposed? A1: Visual clues are key indicators. Look for changes such as discoloration (e.g., darkening), the formation of a turbid solution, or solid particulates. Any of these changes suggest the compound has degraded and a new batch should be used [2].

Q2: My reaction with this compound is not proceeding as expected. What could be wrong? A2: Consider these common issues:

  • Inactive Catalyst: If using a metal catalyst (e.g., in a Sonogashira coupling), the catalyst may be deactivated.
  • Quenched Reactivity: The acidic proton of the terminal alkyne may have been quenched by a base in the system.
  • Purity Issue: The this compound may have decomposed prior to use. Re-test the purity of your starting material [2].

Q3: What is the best way to safely dispose of this compound waste? A3: Specific disposal protocols depend on the scale and solvent. Generally, small quantities should be diluted in an appropriate solvent and transferred to a labeled waste container for halogenated or flammable organic solvents. For larger amounts or pure material, consult your institution's Environmental Health and Safety (EHS) department.

References

controlling decoherence in But-3-ynal electron dynamics

Author: Smolecule Technical Support Team. Date: February 2026

But-3-ynal Properties & Research Context

This compound (C₄H₄O) is an organic compound with a terminal alkyne and an aldehyde group [1]. Its significance in attosecond science stems from theoretical predictions that it can exhibit long-lived electron coherence, making it a candidate for observing pure electron dynamics [2].

Key Quantitative Data for this compound

Property Value Source / Context
Molecular Formula C₄H₄O [1] [3]
Molecular Weight 68.07 g/mol [1] [3]
CAS Registry Number 52844-23-2 [1] [3]
Ionization Energy (IE) 9.85 eV Experimental value from NIST [3]
Ionization Energy (IE) 10.2 eV Alternative experimental value [3]

The core challenge is that correlation-driven charge migration is difficult to observe because it can be disrupted by decoherence. A 2025 study suggests that a major hurdle is the lack of selectivity in common pump-probe schemes [2]. This compound is a promising molecule for this research because it has a predicted hole mixing structure for its Highest Occupied Molecular Orbital (HOMO). Ionizing this orbital is expected to create a coherent superposition of states that leads to charge migration [2].

Experimental Protocol: IR Multiphoton Ionization

The following methodology, based on a 2025 proposal, uses infrared (IR) multi-photon ionization to selectively trigger dynamics [2].

Objective: To selectively trigger and observe correlation-driven charge migration in this compound.

Principle: Intense IR pulses ionize only the outermost molecular orbitals. By targeting molecules like this compound with a HOMO hole mixing structure, you can selectively populate the specific cationic states involved in the coherence [2].

Workflow Overview:

Start Start Sample Preparation A Gas-Phase this compound Start->A B IR Multi-Photon Pump Pulse A->B C Selective Ionization & Hole Creation B->C D Charge Migration (Dynamics to Probe) C->D E X-ray FEL Probe Pulse D->E F Detector E->F End Data Analysis F->End

Detailed Methodology:

  • Sample Preparation: Use a gas-phase sample of this compound to minimize interactions that cause decoherence.
  • Theoretical Simulation (Pre-experiment):
    • Perform real-time time-dependent density-functional theory (RT-TDDFT) calculations to simulate the expected charge migration following sudden ionization of the HOMO. This helps confirm the presence of a hole mixing structure and predicts the dynamics [2].
  • Triggering Dynamics (Pump):
    • Use a short, intense infrared (IR) laser pulse for multi-photon ionization.
    • The IR pulse selectively ionizes the HOMO, creating a coherent superposition of cationic states due to the hole mixing structure [2].
  • Probing Dynamics (Probe):
    • Use an X-ray Free-Electron Laser (XFEL) pulse to probe the triggered dynamics.
    • The X-ray pulse provides spatial resolution at the atomic level, allowing you to map the evolving charge distribution within the molecule over time [2].
  • Data Collection & Analysis: Use a detector to capture the signal. Analyze the time-dependent changes to reconstruct the charge migration dynamics.

Frequently Asked Questions

Q1: Our observed charge migration signal decays too rapidly. What could be causing this decoherence? A: Rapid decoherence can stem from:

  • Non-selective Pumping: If your pump pulse (e.g., a broad XUV spectrum) populates too many cationic states beyond those involved in the targeted coherence, it creates a "noisy" background that obscures or disrupts the specific dynamics [2]. Ensure your IR trigger pulse is tuned for selective ionization of the HOMO.
  • Sample Environment: Interactions between molecules in the gas phase or with background gases can cause decoherence. Verify that your gas-phase sample is sufficiently dilute.

Q2: Why is IR multi-photon ionization preferred over XUV for triggering these dynamics? A: While XUV pulses are common, they often lack selectivity as their broad spectrum can ionize multiple inner valence orbitals simultaneously. IR multi-photon ionization is superior for this specific goal because it is gentler and selectively ionizes only the outermost molecular orbitals (like the HOMO), which is precisely what is needed to exploit the hole mixing structure and create a clean, coherent state [2].

Q3: How can I verify that this compound is a suitable molecule for our experiment before proceeding? A: The strongest preliminary verification is through theoretical modeling.

  • Perform RT-TDDFT calculations to simulate the electron dynamics following the sudden removal of an electron from the HOMO.
  • A successful indicator is the observation of long-lived (several femtoseconds), oscillatory charge dynamics in the simulation, which confirms the presence of the necessary hole mixing and predicts a coherence time long enough to be observed experimentally [2].

Q4: What are the critical parameters for the RT-TDDFT simulations? A: Based on the cited study [2], key parameters include:

  • Functional: Use the adiabatic approximation with a gradient-corrected functional like PBE.
  • Self-Interaction Error (SIE): Apply a correction scheme to properly describe ionization potentials.
  • Grid: A spherical grid with a radius of 12 Å and spacing of 0.18 Å.
  • Time Step: 1.3 attoseconds.
  • Absorbing Boundaries: Use boundaries (e.g., 2 Å thick) at the simulation box edge to handle ionized electrons.

Experimental Setup & Decoherence Control

The following diagram illustrates the key components of the experimental setup and the logical flow for diagnosing decoherence, integrating the principles from the research.

cluster_setup Experimental Setup Components Control Decoherence by Ensuring: Control Decoherence by Ensuring: Selective Trigger Selective Trigger Control Decoherence by Ensuring:->Selective Trigger Pure Initial State Pure Initial State Selective Trigger->Pure Initial State PumpLaser IR Pump Laser (Selective Trigger) Clean Environment Clean Environment Pure Initial State->Clean Environment Long-Lived Coherence Long-Lived Coherence Clean Environment->Long-Lived Coherence GasJet Gas Jet (this compound Sample) ProbeLaser XFEL Probe Laser Det Detector

Key Takeaways for Your Research

  • Focus on Selective Triggering: The IR multi-photon ionization method is central to success, as it populates the specific coherent state needed [2].
  • Validate with Theory: Use RT-TDDFT simulations as a critical first step to confirm this compound's suitability and predict dynamics [2].
  • Control the Sample Environment: A clean, gas-phase setup is essential to minimize decoherence from molecular collisions.

References

optimizing ionization conditions for But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the ionization energy of But-3-ynal? The ionization energy (IE) is the minimum energy required to remove an electron from a molecule. For this compound, this value has been determined through experimental measurements. The table below summarizes the data from the NIST Chemistry WebBook [1].

    | IE (eV) | Method | Reference | | :--- | :--- | :--- | | 10.2 | EST (Estimation) | Takhistov and Ponomarev, 1994 | | 9.85 | EST (Estimation) | Burgers, Holmes, et al., 1982 |

  • Which ionization method should I choose for this compound? The choice of ionization method depends heavily on your analytical goal, the sample state, and the type of mass spectrometer you are using. The following table compares common techniques mentioned in the search results [2] [3] [4].

    | Method | Type | Principle | Best For this compound... | Key Considerations | | :--- | :--- | :--- | :--- | :--- | | EI (Electron Impact) | Hard | Bombardment with high-energy (e.g., 70 eV) electrons [3] [4]. | Structural elucidation, if volatile and thermally stable [2]. | Causes extensive fragmentation; molecular ion peak may be weak or absent [2] [3]. | | CI (Chemical Ionization) | Soft | Ion-molecule reactions using a reagent gas (e.g., methane) [2] [4]. | Obtaining a clear molecular ion signal for molecular weight confirmation [2]. | Reduced fragmentation compared to EI; less structural information [2]. | | APCI (Atmospheric Pressure Chemical Ionization) | Soft | Corona discharge ionizes gas/solvent, followed by proton transfer to the sample [2] [3]. | Analysis directly coupled with Liquid Chromatography (LC) [2] [3]. | Sample needs to be volatile; uses heated gas for desolvation [3]. | | APPI (Atmospheric Pressure Photoionization) | Soft | Photoionization using a UV lamp (e.g., Krypton or Xenon) [2]. | Analyzing weakly polar or non-polar molecules, potentially useful for this compound [2]. | Efficiency can depend on the use of a dopant [2]. | | ESI (Electrospray Ionization) | Soft | High voltage creates a charged aerosol, producing ions from solution [2] [3]. | LC-MS analysis, especially if studying non-volatile derivatives or complexes [2]. | Can generate multiple charged ions, helpful for high-mass analysis [2]. |

    The following workflow can help you decide on an initial approach:

    G Start Start: Ionization Method for this compound GC Is the analysis via Gas Chromatography (GC)? Start->GC LC Is the analysis via Liquid Chromatography (LC)? Start->LC EI Use EI (Electron Impact) Ideal for structural info GC->EI Yes CI Consider CI (Chemical Ionization) Better for molecular ion signal GC->CI If soft ionization needed APCI Consider APCI or APPI Good for volatility LC->APCI ESI Consider ESI Versatile for LC-MS LC->ESI Volatile Is the sample sufficiently volatile? APCI->Volatile Goal What is the primary goal? Frag Need extensive fragmentation? Volatile->APCI Yes Volatile->ESI No

    Ionization Method Selection Workflow

  • Why is this compound used in ultrafast dynamics studies? Beyond conventional mass spectrometry, this compound is a model system in attosecond science for studying charge migration [5] [6] [7]. Upon ionization, it can exhibit a long-lived coherent superposition of electronic states, leading to ultrafast electron dynamics (charge migration) across its molecular structure before nuclear motion causes decoherence [5] [6]. This makes it a promising candidate for the emerging field of "attochemistry" [5] [7].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or absent molecular ion signal Excessive energy during ionization (e.g., using EI). Switch to a softer ionization technique like CI, APCI, or APPI [2] [4].
Excessive fragmentation Hard ionization method (EI) or high source energies. Use a softer ionization method. If using ESI, check and reduce source collision energies [2].
Low signal intensity Inefficient ionization or desolvation (in LC-MS methods). For APCI/APPI/ESI: Optimize source temperature and nebulizer gas flow for better desolvation [2] [3].
Inconsistent results Sample degradation or instability. This compound's aldehyde group can be susceptible to oxidation [8]. Prepare fresh samples and use appropriate solvents.

Experimental Design & Best Practices

  • Start with the Instrument Connection: Let your analytical goal and the available chromatography (GC vs. LC) guide your initial method selection, as shown in the workflow above.
  • Prioritize Soft Ionization for Molecular Weight: If confirming the molecular weight of this compound is the primary goal, begin with a soft ionization technique like APCI or APPI to maximize the molecular ion signal [2].
  • Leverage EI for Fragmentation Fingerprints: If you have a pure sample and need detailed structural information, EI can provide a characteristic fragmentation pattern, though the molecular ion may be weak [2] [4].
  • Optimize Parameters Systematically: Once a method is chosen, perform a systematic optimization of key parameters like source temperature, vaporizer temperature (for APCI), and applied voltages.

Important Note on Advanced Applications

The search results indicate that in advanced physics experiments, this compound can be ionized using Infrared (IR) multi-photon ionization schemes to selectively trigger charge migration dynamics, which are then probed with X-ray lasers [5]. This is highly specialized and distinct from routine analytical mass spectrometry.

References

Understanding Charge Migration & Measurement Challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is charge migration? Charge Migration (CM) is a coherent attosecond process where a localized electron hole moves across a molecule following rapid ionization. This is a purely electronic phenomenon, distinct from slower charge transfer that involves nuclear motion [1].

Why is But-3-ynal a good candidate for these studies? this compound is highlighted in recent research as a promising molecule for observing long-lasting charge migration. Its molecular structure supports the sustained electronic coherence needed for attochemistry applications [2] [3]. Theoretical studies indicate that after valence ionization, it exhibits ultrafast electron dynamics where the charge migrates from the bromine atom, becomes delocalized across the phenyl ring, and re-localizes on the acceptor group in about 1 femtosecond [4].

What are the primary challenges in measuring it? The main challenges stem from the extremely short spatial and temporal scales involved.

  • Ultrafast Decoherence: The electronic coherence that drives charge migration is typically destroyed by nuclear motion within a few femtoseconds, making it difficult to observe [2] [3] [1].
  • Attosecond Resolution: Directly observing electron dynamics requires attosecond (10⁻¹⁸ seconds) temporal resolution and atomic-scale spatial resolution, which is at the frontier of current laser technology [1] [5].
  • Molecular Design: Not all molecules support long-lived coherence. Finding or designing molecules that meet multiple specific criteria is a significant challenge in itself [2] [3].

Core Measurement Techniques & Methodologies

Different experimental techniques can be used to probe charge migration. The table below summarizes the key methods cited in the literature.

Technique Principle Key Measurable Reference Molecule(s)
High-Harmonic Spectroscopy (HHS) Reconstructs hole dynamics by measuring high-harmonic radiation from molecules in a strong laser field. Electron hole dynamics with attosecond/atomic resolution. Iodoacetylene [1]
Single-Photon Laser-Enabled Auger Decay (spLEAD) Uses an XUV pulse to create a hole and a VUV pulse to probe via a double ionization signal, mapping the survival probability of the initial state. Double ionization yield as a function of pump-probe delay. Glycine [5]
Valence Ionization & TDDFT Initiates dynamics by emulating sudden valence ionization; theoretical analysis via Real-Time Time-Dependent Density Functional Theory. Hole dynamics and localization on functional groups. Para-functionalized Bromobenzene derivatives [4]

The following diagram illustrates a generalized workflow for an attosecond pump-probe experiment, which is central to techniques like HHS and spLEAD.

G Start Start Experiment Pump Attosecond XUV Pump Pulse Ionizes Molecule Start->Pump Superposition Creates Electronic State Superposition Pump->Superposition CM Charge Migration Initiates Superposition->CM Probe Delayed Femtosecond Probe Pulse (IR/VUV) CM->Probe Detect Detect Signal (e.g., Ion Yield, HHG) Probe->Detect Compare Compare & Reconstruct Dynamics Detect->Compare Model Theoretical Modeling (e.g., TDDFT, ADC) Model->Compare Aids Interpretation End Retrieve Charge Migration Movie Compare->End

Typical Workflow for a Pump-Probe Experiment:

  • Pump: An initial attosecond XUV pulse ionizes the target molecule (e.g., this compound). This ionization does not create a stationary state but rather a coherent superposition of electronic states [1] [5].
  • Migration: This superposition state is non-stationary, meaning the electron hole begins to migrate across the molecular framework on an attosecond to femtosecond timescale [2] [5].
  • Probe: A second, delayed laser pulse (often infrared or VUV) interacts with the molecule at a specific time delay after the pump pulse. The type of probe determines the signal measured [1] [5].
  • Detection: The signal from the probe interaction (e.g., the yield of doubly charged ions in spLEAD, or the spectrum of high-harmonic light in HHS) is recorded.
  • Reconstruction: By scanning the time delay between the pump and probe pulses and measuring the resulting signal, the dynamics of the electron hole can be reconstructed and compared with theoretical models [1] [5].

Troubleshooting Guide & FAQs

FAQ 1: Our measured charge migration signal decays too quickly. What could be the cause? Rapid decoherence is the most common challenge. To address this:

  • Verify Molecular Candidate: Ensure your molecule is designed for long-lasting coherence. This compound is a good starting point. The 3-oxopropanenitrile molecule, for example, does not show long-lasting migration in any ionization scenario, demonstrating that specific properties are required [2] [3].
  • Minimize Nuclear Motion: Decoherence is induced by nuclear vibration. Using cold molecular beams or initiating dynamics from the inner-valence orbitals can sometimes prolong coherence [2] [5].
  • Check Pulse Duration: Ensure your pump pulse is short enough (attosecond regime) to create a coherent superposition without inadvertently exciting nuclear wave packets [1].

FAQ 2: The signal-to-noise ratio in our high-harmonic spectroscopy is poor. How can we improve it?

  • Optimize Laser Alignment: Precisely align the laser focus and molecular beam to maximize interaction volume.
  • Increase Target Density: Ensure a dense and stable molecular beam. For complex molecules like this compound, consult chemical suppliers for synthesis and handling protocols [6].
  • Signal Averaging: Given the weak signals, extensive data averaging over many laser shots is typically necessary.

FAQ 3: Our theoretical calculations and experimental results don't match. How should we proceed? Discrepancies often reveal new physics.

  • Refine Theory: Ensure your theoretical method (e.g., TDDFT) includes sufficient electron correlation and uses an appropriate basis set. For high accuracy, methods like Algebraic Diagrammatic Construction (ADC) may be needed [5].
  • Include Nuclear Motion: Pure electronic calculations might not capture the decoherence caused by nuclear motion. Consider mixed quantum-classical methods like Ehrenfest dynamics [1].
  • Re-examine Initial State: The outcome is highly sensitive to the initial location of the hole. Verify that the ionization process in your model accurately reflects the experimental conditions [4].

Advanced Protocols: Valence Ionization & TDDFT

For researchers using theoretical methods to guide or interpret experiments, here is a detailed protocol based on the study of bromobenzene derivatives, which is directly applicable to this compound [4].

Objective: To simulate the charge migration dynamics in this compound following valence ionization.

Method: Real-Time Time-Dependent Density Functional Theory (RT-TDDFT).

Procedure:

  • Initial Geometry Optimization:

    • Obtain or compute the equilibrium ground-state geometry of neutral this compound. Standard chemical databases or suppliers can provide initial structures [6].
  • Initial State Preparation (Ionization):

    • Emulate rapid strong-field ionization by removing an electron from a specific valence orbital. For this compound-like molecules, this often means creating a localized hole on the electronegative atom (e.g., Br in bromobenzene, which corresponds to the aldehyde group in this compound) [4].
    • In practice, this is done by setting the initial density matrix for the time propagation to represent a hole in the selected molecular orbital.
  • Real-Time Propagation:

    • Propagate the electronic wavefunction in time under the influence of the molecular Hamiltonian. Use a sufficiently small time step (e.g., tens of attoseconds) to resolve the electron dynamics.
    • Monitor the time-dependent electron density or the hole population on different atoms or functional groups.
  • Data Analysis:

    • Hole Dynamics: Track the center of the hole charge or plot the population of the hole on key atoms (e.g., the aldehyde carbon vs. the triple bond) as a function of time.
    • Key Insight: The study on bromobenzene showed a clear mechanism: the hole moves from the initial localized site, becomes delocalized over the phenyl ring, and then localizes on the acceptor group. The contrast of the hole on the acceptor group was found to correlate with the group's electron-donating strength, describable by its Hammett sigma value [4].

References

improving signal in But-3-ynal ultrafast experiments

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Workflows

Here are the detailed methodologies for implementing the key techniques described above.

IR Multi-Photon Ionization Triggering

This technique addresses the challenge of selectively exciting the desired electron dynamics without populating a wide range of interfering states [1].

  • Principle: Traditional XUV pumps can ionize multiple molecular orbitals, creating a complex superposition of states that obscures the specific charge migration signal. Intense IR pulses, through a multi-photon process, selectively ionize only the Highest Occupied Molecular Orbital (HOMO) and a few other outer orbitals [1].
  • Procedure:
    • Laser System: Employ an intense, short (attosecond-to-few-femtosecond) infrared (IR) laser pulse as the pump.
    • Targeting: But-3-ynal is a suitable candidate because its HOMO is part of a hole mixing structure, meaning ionization can coherently populate multiple states leading to long-lived electron coherence [1].
    • Probing: The resulting charge dynamics can be probed with the spatial resolution of an X-ray free-electron laser (XFEL) [1].

The following diagram illustrates this experimental workflow:

IRWorkflow Start This compound Sample IRPump Intense IR Pump Pulse Start->IRPump Ionization Selective HOMO Ionization IRPump->Ionization CoherentState Creation of Coherent Cationic State Ionization->CoherentState XFELProbe XFEL Probe Pulse CoherentState->XFELProbe Measurement Measure Charge Dynamics XFELProbe->Measurement

Noise Reduction via Kalman Filtering

This is a computational post-processing technique to improve signal quality from time-domain spectroscopy.

  • Principle: A Kalman filter is an algorithm that uses a series of measurements observed over time to produce estimates of unknown variables. It is highly effective at estimating a system's state by mitigating the effects of noise [1].
  • Procedure:
    • Data Acquisition: Collect terahertz time-domain spectroscopy (THz-TDS) data as usual. The raw data will contain the desired signal and inherent system noise.
    • Processing: Apply the Kalman filtering algorithm to the recorded time-domain signal.
    • Output: The algorithm produces a "cleaned" signal with a significantly lower noise floor. This allows for either a clearer analysis of the same data or a reduction in the integration time required to achieve a usable signal-to-noise ratio [1].

The signal processing workflow is as follows:

KalmanWorkflow RawData Noisy THz-TDS Raw Data KalmanFilter Apply Kalman Filter RawData->KalmanFilter CleanData Clean Output Signal KalmanFilter->CleanData Benefit1 Reduced Noise Floor CleanData->Benefit1 Benefit2 Shorter Acquisition Time CleanData->Benefit2

Simulation Setup for Method Validation

The 2025 study validated its approach using Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) simulations. The following parameters were used for the Octopus code and can serve as a reference [1].

Simulation Parameter Specification
Software Octopus (real-space RT-TDDFT) [1]
Functional PBE with a self-interaction error (SIE) correction [1]
Grid Type Spherical [1]
Grid Radius 12 Å [1]
Grid Spacing 0.18 Å [1]
Time Step 1.3 attoseconds [1]
Absorbing Boundaries 2 Å thickness [1]

Frequently Asked Questions (FAQ)

Q1: Why is this compound a good molecule for studying charge migration? A1: this compound's HOMO is involved in a hole mixing structure [1]. This quantum mechanical feature means that ionizing its HOMO can create a coherent superposition of multiple cationic states, which is the fundamental driver of the long-lived charge migration dynamics that researchers want to observe [1].

Q2: What is the biggest advantage of using an IR trigger over an XUV trigger? A2: Selectivity. An XUV pulse has broad energy and typically ionizes many molecular orbitals simultaneously, creating a complex "mess" of states that is hard to interpret. An intense IR pulse, via multi-photon processes, is much more selective, primarily ionizing only the outermost orbitals (like the HOMO), resulting in a cleaner and more interpretable coherent state [1].

Q3: Are the signal improvement methods like Kalman filtering specific to this compound? A3: No. While the referenced study applied it to this compound, Kalman filtering is a general signal processing technique [1]. It can be applied to terahertz time-domain spectroscopy data from various molecular systems to reduce noise and improve data quality.

References

But-3-ynal purity requirements for coherence studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of But-3-ynal

The table below summarizes the core identifying information for this compound from authoritative chemical databases [1] [2] [3].

Property Description
CAS Registry Number 52844-23-2 [1] [2]
Molecular Formula C₄H₄O [1] [2]
Molecular Weight 68.07 g/mol [1]
IUPAC Name This compound [1]
SMILES C#CCC=O [1]
InChI Key OGQNOIVDVXRWRE-UHFFFAOYSA-N [1] [2]

This compound in Charge Migration Research

This compound is identified in theoretical and experimental physics research as a prime candidate for studying correlation-driven charge migration [4] [5]. This refers to ultrafast, purely electronic motion triggered within a molecule after ionization.

The requirement for these studies is a predictable and well-defined molecular structure. The experiments rely on the molecule having a specific "hole-mixing structure" for its highest occupied molecular orbital (HOMO), which this compound possesses [4]. Any significant impurities or structural deviations could disrupt the delicate electron coherence that researchers are trying to observe. The focus is on the molecule's inherent electronic structure rather than a defined purity grade.

The following diagram outlines the general experimental workflow in which this compound is used, based on the described research methodologies [4]:

G Start Start: Theoretical Screening A Select Candidate Molecule (e.g., this compound) Start->A B Trigger Ionization (IR Multi-photon) A->B C Create Coherent Superposition of Electronic States B->C D Charge Migration Dynamics (Ultrafast Electron Motion) C->D E Probe Dynamics (X-ray FEL) D->E F Observe & Measure Long-lived Electron Coherence E->F

Troubleshooting & FAQ Guide for Researchers

While explicit purity standards are not listed, you can infer critical quality factors from the experimental context. Here is a guide in a question-and-answer format.

Frequent Asked Questions
  • Q1: Why is this compound used in charge migration studies?

    • A: Theoretical studies have predicted that this compound possesses a specific electronic structure (a hole-mixing structure for its HOMO) that should lead to long-lasting electron coherence after ionization. This makes it an ideal model system to observe the elusive phenomenon of correlation-driven charge migration [4] [5].
  • Q2: What is the primary purity concern for these experiments?

    • A: The primary concern is structural integrity and the absence of contaminants that could interfere with the ionization process or introduce decoherence. The molecule must maintain its precise chemical structure (C#CCC=O) to ensure the predicted electronic properties are present [4].
Troubleshooting Guide
Problem Area Potential Issue Suggested Action

| Molecular Integrity | Sample degradation or impurity affecting the HOMO electronic structure. | Source from reputable suppliers specializing in research chemicals. Verify molecular structure upon receipt using NMR and Mass Spectrometry [1]. | | Experimental Decoherence | Observed electron coherence time is shorter than predicted. | Confirm the use of high-purity, authentic this compound (CAS 52844-23-2). Ensure experimental conditions (e.g., laser pulse characteristics, vacuum) match those used in successful simulations [4]. | | Synthesis & Sourcing | Need for a verified sample. | Commercial samples are available (e.g., Enamine store code ENAH9851B832) [3]. Literature describes synthesis routes, such as from 1-Bromo-2-butyne or via Sonogashira coupling [1]. |

Key Takeaways

  • Purity Focus: For coherence studies, the critical requirement is the structural and electronic integrity of this compound, rather than a specific purity percentage.
  • Experimental Role: It serves as a model compound in advanced physics experiments to observe and control ultrafast electron dynamics [4].
  • Verification: Rigorous characterization (e.g., spectroscopy) is essential to confirm the sample is correct and suitable for these sensitive experiments.

References

troubleshooting But-3-ynal superposition state creation

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding But-3-ynal Superposition States

  • What is a superposition state in the context of this compound? When this compound is ionized, it can be excited into a coherent superposition state. This is not a mixture, but a single quantum state where the electron exists in multiple electronic states at once. This leads to a predictable, oscillating motion of charge density across the molecule, known as charge migration [1].

  • Why is this compound a good candidate for observing these states? Recent first-principles calculations have identified this compound as a promising candidate because it is predicted to exhibit long-lasting electronic coherence. Unlike many molecules where nuclear motion destroys the superposition in a few femtoseconds, this compound's structure seems to support a more sustained coherence, which is essential for any potential application [1].

  • What is the biggest challenge in creating a stable superposition? The primary challenge is decoherence, often induced by the natural vibration and movement of the molecule's atomic nuclei (nuclear motion). This interaction with the environment causes the coherent superposition to rapidly collapse, typically within a few femtoseconds [1]. Creating a long-lived state requires a molecule that fulfills several specific properties simultaneously.

Troubleshooting Guide: Creating & Maintaining Superposition States

Problem Area Specific Issue Potential Solution / Consideration
Molecular Structure Candidate molecule does not support long-lasting coherence. Validate candidate molecules with first-principles calculations before experiment. This compound is a known promising candidate [1].
Using 3-oxopropanenitrile or similar unsuitable molecules. Note that some molecules, like 3-oxopropanenitrile, do not support long-lasting charge migration, highlighting the need for careful candidate selection [1].
Experimental Conditions Decoherence from nuclear motion occurs too quickly (~fs). Ensure the ionization process is designed to create a pure superposition. Use ultrafast laser pulses (attosecond to femtosecond durations) to initiate dynamics faster than decoherence time [1].
Measurement & Detection Unable to detect or measure the charge migration signal. Employ time-resolved spectroscopic techniques (e.g., ultrafast pump-probe) to capture the fast electron dynamics. Semiclassical simulation methods can help interpret results [1].

Key Properties of this compound

For your experimental protocols, here are the key characteristics of this compound [2] [3]:

Property Value / Description
Molecular Formula C4H4O
IUPAC Name This compound
Molecular Weight 68.07 g/mol
CAS Registry Number 52844-23-2
Key Structural Features Terminal alkyne (C#CH) and an aldehyde (-CHO) group.
SMILES C#CCC=O
Ionization Energy (IE) Approximately 9.85 - 10.2 eV [2].

Experimental Protocol & Workflow

The following diagram outlines the general workflow for initiating and measuring charge migration in a molecule like this compound, incorporating key troubleshooting checks.

Start Start Experiment Ionize Ionize Molecule (Ultrafast Laser Pulse) Start->Ionize CheckSuperposition Check: Was a pure superposition state created? Ionize->CheckSuperposition CheckSuperposition->Ionize No (Adjust ionization) Observe Observe Charge Migration (Ultrafast Probe Pulse) CheckSuperposition->Observe Yes CheckDecoherence Check: Is signal lost to rapid decoherence? Observe->CheckDecoherence CheckDecoherence->Ionize Yes (Verify molecule/candidate) Success Success: Measure Long-lasting Signal CheckDecoherence->Success No

Conceptual Diagram: The Challenge of Decoherence

This diagram illustrates the core concept of why maintaining a superposition state is challenging, relating it to the troubleshooting points.

Superposition Coherent Superposition State (Charge Migration Begins) NuclearMotion Nuclear Motion (Vibrations, Rotations) Superposition->NuclearMotion Interaction with Environment Decoherence Decoherence (Superposition Collapses) NuclearMotion->Decoherence SignalLost Measurable Signal Lost Decoherence->SignalLost

Seeking Further Information

The search results confirm the scientific basis for your work but lack detailed experimental parameters like specific laser wavelengths or pulse energies. To advance your troubleshooting:

  • Consult Specialized Literature: Deepen your search on platforms like PubMed or the ASC Photonics digital library for full-text articles that cite the foundational research on this compound [1].
  • Leverage Computational Chemistry: Use first-principles and semiclassical methods to simulate your specific experimental setup, which can help predict outcomes and identify issues before conducting wet-lab experiments [1].

References

Technical Support: But-3-Ynal Experimental Overview

Author: Smolecule Technical Support Team. Date: February 2026

But-3-ynal (CAS 52844-23-2) is a linear, short-chain organic compound featuring both an aldehyde and a terminal alkyne functional group [1]. Its molecular formula is C₄H₄O, with a molecular weight of 68.07 g/mol [1]. Its structure, defined by the SMILES notation C#CCC=O, makes it a molecule of interest in ultrafast science and attochemistry [1] [2] [3].

Key Identifiers and Properties

Property Value / Identifier
IUPAC Name This compound [1]
CAS Registry Number 52844-23-2 [1]
InChI Key OGQNOIVDVXRWRE-UHFFFAOYSA-N [1]
Molecular Formula C₄H₄O [1]
Molecular Weight 68.07 g/mol [1]
Ionization Energy 9.85 eV, 10.2 eV [4]

Frequently Asked Questions & Troubleshooting

FAQ 1: What is the primary experimental challenge in studying this compound with ultrafast lasers?
  • Challenge: The major limitation is the rapid decoherence of electronic coherence. After ionization, the initiated electron dynamics (charge migration) are typically destroyed by coupling with nuclear vibrations within just a few femtoseconds, making observation extremely difficult [3] [5].
FAQ 2: Are there proposed experimental solutions to observe charge migration in this compound?
  • Solution 1: Selective Triggering with IR Multi-Photon Ionization

    • Principle: Traditional single-photon XUV ionization populates a broad, hard-to-decipher range of cationic states. Using intense, short infrared (IR) pulses for multi-photon ionization selectively ionizes only the outermost molecular orbitals (like the HOMO), creating a cleaner coherent superposition of states and making the charge migration signal more detectable [2].
    • Probed by: X-ray free-electron lasers (XFELs), which can probe the charge distribution at the atomic level with high spatial and temporal resolution [2].

    The following diagram illustrates this proposed experimental workflow:

Start Start: Molecular Sample P1 IR Multi-photon Pulse (Trigger) Start->P1 P2 X-ray FEL Pulse (Probe) P1->P2 Controlled Delay Proc Measurement & Analysis P2->Proc Result Observed Charge Migration Proc->Result

  • Solution 2: Molecular Design and Selection
    • Principle: this compound is considered a promising candidate because it possesses a "hole mixing structure" for its HOMO. This specific electronic structure is predicted to support longer-lived electron coherence, lasting up to about 15 femtoseconds, providing a wider time window for observation [2] [5]. Research suggests that strategically extending its carbon skeleton (e.g., to pent-4-ynal) can further slow down decoherence by suppressing specific vibrational modes [3].
FAQ 3: What are the key quantitative predictions for this compound's behavior?

Computational studies provide the following predictions for this compound's charge migration profile and chromatographic properties:

Predicted Physical & Charge Migration Properties

Property Category Specific Property Predicted / Calculated Value
Charge Migration Oscillation Period ~5.5 fs [3]
Charge Migration Coherence Time ~15 fs [2]
Chromatography Kovats RI (Standard Polar) 1073.6 [6]
Chromatography Kovats RI (Standard Non-polar) 554.0 [6]

Detailed Experimental Protocol

The following methodology is adapted from recent theoretical proposals for observing correlation-driven charge migration [2].

1. Sample Preparation

  • Source: this compound is available from chemical suppliers for research purposes (e.g., CAS 52844-23-2) [1]. Handle with standard safety protocols for volatile and reactive aldehydes/alkynes.
  • Phase: Experiments are designed for the gas phase to minimize intermolecular interactions. This typically involves heating the sample to generate sufficient vapor pressure in a vacuum chamber.

2. Computational Pre-screening

  • Action: Before resource-intensive experiments, perform real-time time-dependent density functional theory (RT-TDDFT) simulations.
  • Purpose: To verify that this compound's electronic structure at your chosen geometry supports the predicted hole-mixing and long-lived charge migration. This confirms its suitability for the experiment [2].
  • Key Software/Method: The open-source code octopus is noted for such RT-TDDFT simulations in real space [2].

3. Triggering Dynamics with IR Pulse

  • Laser System: Intense, few-femtosecond infrared (IR) laser pulse.
  • Mechanism: The IR pulse induces multi-photon ionization, selectively removing an electron from the HOMO and triggering the charge migration dynamics [2].
  • Typical Parameters (from simulations):
    • Wavelength: 800 nm
    • Intensity: ~1-5 x 10¹⁴ W/cm²
    • Pulse Duration: 4-6 fs (FWHM)

4. Probing with X-ray FEL Pulse

  • Probe System: X-ray Free-Electron Laser (XFEL) pulse.
  • Mechanism: The X-ray pulse is fired at a controlled time delay after the IR trigger. It probes the evolving electron density by exciting core electrons to valence holes. The resulting absorption or fragmentation pattern provides a time-dependent snapshot of the charge distribution [2].
  • Key Parameter: Time Delay: A precise delay stage controls the time between the IR pump and X-ray probe pulses, mapping the dynamics in sub-femtosecond steps.

5. Data Analysis

  • Objective: Analyze the X-ray absorption or ion yield data as a function of pump-probe delay.
  • Expected Outcome: An oscillatory signal with a period of approximately 5.5 femtoseconds, corresponding to the charge migration, which persists for multiple cycles before decoherence [3].

Key Considerations for Researchers

  • Current State: The proposed solutions, particularly using IR multi-photon ionization and XFEL probing, are at the forefront of experimental physics and may require access to large-scale facility-based lasers.
  • Focus of Current Research: The available information is highly specialized on the ultrafast charge migration phenomenon. There is a gap in the literature regarding more common synthetic, handling, or analytical challenges for this compound in broader chemistry contexts.
  • Validation: The data on charge migration periods and coherence times are primarily from computational studies ( [2], [3]) and await full experimental confirmation.

References

nuclear motion decoherence mitigation in But-3-ynal

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Background & Key Concepts

Before addressing specific issues, understanding the core concepts is crucial. The table below summarizes the key findings from recent studies relevant to your work on But-3-ynal.

Concept Key Finding Relevance to this compound & Mitigation
Decoherence Source Nuclear spins are the leading source of decoherence only when electron spin concentration is below ~1 mM [1]. Guides sample preparation; controlling spin concentration is critical.
Molecular Symmetry In molecules with planar symmetry, only in-plane normal modes contribute to decoherence [2]. This compound's structure dictates which nuclear motions are most disruptive.
Deuteration Using deuterated samples can achieve coherence times of ~0.1 ms at low electron spin concentrations [1]. A primary mitigation strategy; replaces strong decoupling 1H nuclei with 2D.
System Extension Extending the carbon skeleton from this compound to Pent-4-ynal conserves ionization properties and supports long-lasting charge migration (~10 fs) [2]. Suggests this compound is a viable candidate for observing sustained coherence.

The relationship between these concepts and the experimental workflow can be visualized as a cycle of preparation, measurement, and analysis:

G Start Start: Plan Experiment Prep Sample Preparation Start->Prep Define Goals Measure Measure Decoherence Prep->Measure Prepare Sample Analyze Analyze Data Measure->Analyze Collect Data Mitigate Apply Mitigation Analyze->Mitigate Interpret Results Mitigate->Measure Refine Approach

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter when working to mitigate decoherence.

Sample Preparation
  • FAQ: How can I prepare my this compound sample to minimize initial decoherence?
    • Problem: The sample has a high concentration of perturbing spins.
    • Solution:
      • Control Spin Concentration: Keep the concentration of paramagnetic species or electron spins below 1 mM to ensure nuclear spins are the dominant decoherence source and thus more manageable [1].
      • Use Deuterated Solvents: Prepare samples in deuterated solvents (e.g., DMSO-d6) to reduce the magnetic noise from proton spins in the environment [1].
      • Consider Deuteration: If possible, use a deuterated analog of this compound itself. This directly reduces the coupling to the most common and disruptive nuclear spins in the molecule [1].
Measurement and Data Collection
  • FAQ: My measured coherence times are shorter than theoretical predictions. What could be the cause?
    • Problem: Decoherence is dominated by electronic spin baths or sample impurities.
    • Solution:
      • Verify Sample Purity: Ensure your this compound sample is highly pure to avoid unintended paramagnetic impurities that create an electronic spin bath.
      • Check Concentration: Re-confirm that your electron spin concentration is truly below the 1 mM threshold. If it's higher, electronic spin interactions will dominate decoherence, making nuclear mitigation strategies less effective [1].
      • Focus on Symmetry: Remember that for a planar molecule like this compound, in-plane vibrational modes are the primary drivers of decoherence. Your analysis and mitigation efforts should prioritize these motions [2].
Advanced Mitigation Techniques
  • FAQ: What advanced techniques can I use to further extend coherence times?
    • Problem: Basic sample preparation is not sufficient for the required coherence time.
    • Solution: Implement Dynamical Decoupling pulse sequences. This technique uses a series of precise microwave pulses to "refocus" the electron spin and average out the slow fluctuations from the nuclear spin bath, potentially achieving coherence times on the order of 10 ms even in hydrogen-rich crystals [1].

Experimental Protocol: Mitigating Decoherence via Deuteration

This protocol outlines a concrete experiment to test the effect of deuteration on decoherence in a this compound-like system.

1. Objective: To quantify the increase in electronic coherence time in a deuterated molecular sample compared to its protonated form.

2. Materials:

  • Sample: Protonated this compound (or a similar molecular system like Pent-4-ynal) and its deuterated analog.
  • Solvent: Deuterated solvent (e.g., DMSO-d6).
  • Equipment: An ultrafast spectroscopy setup capable of initiating and measuring electronic coherence, such as a femtosecond pump-probe or time-resolved photoelectron spectroscopy system.

3. Methodology: 1. Sample Preparation: * Dissolve the protonated this compound sample in a deuterated solvent at a concentration that ensures electron spin concentration is below 1 mM [1]. * Prepare an identical solution using the deuterated this compound analog. * Ensure both samples are free of oxygen and other paramagnetic contaminants by using standard degassing techniques (e.g., freeze-pump-thaw cycles). 2. Initiate Coherence: * Use an ultrafast laser pulse (e.g., an ionizing pulse) to create a coherent superposition of electronic states in the molecule, initiating charge migration [2]. 3. Measure Decoherence: * Probe the evolution of this electronic coherence with a delayed femtosecond probe pulse. * Measure the signal decay (e.g., the damping of quantum oscillations) as a function of time for both the protonated and deuterated samples. 4. Data Analysis: * Fit the decay of the quantum beats to extract the coherence time (T₂) for each sample. * Compare the T₂ values. A significant increase in the coherence time for the deuterated sample demonstrates successful mitigation of decoherence from hydrogen nuclear spins [1].

The logical flow of this mitigation strategy is summarized below:

G Problem Problem: Short coherence time from ¹H nuclear spins Action Primary Action: Isotopic Deuteration Problem->Action Mech Mechanism: Replaces ¹H (I=1/2) with ²D (I=1) Larger nuclear mass Smaller magnetic moment Action->Mech Result Outcome: Reduced spin-bath fluctuation Longer coherence time Mech->Result

Key Takeaways for Your Research

  • This compound is a promising candidate for coherence studies, with research showing that extending its carbon chain can preserve long-lasting charge migration [2].
  • The primary lever for mitigation is controlling the spin environment. This involves deuteration and maintaining a low electron spin concentration (<1 mM) to make nuclear spins the dominant, and more manageable, decoherence source [1].
  • Advanced techniques like dynamical decoupling can further extend coherence times by actively refocusing spins [1].

References

Comparative Analysis of Long-Lasting Electronic Coherence in But-3-ynal: Validation and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Electronic Coherence and But-3-ynal's Significance

Electronic coherence represents a fundamental quantum mechanical phenomenon where electrons exist in superpositions of states, enabling ultrafast electron dynamics that occur on attosecond to femtosecond timescales (10⁻¹⁸ to 10⁻¹⁵ seconds). When a molecule is ionized, it can create a coherent superposition of electronic states that initiates ultrafast electron density oscillations throughout the molecular structure, a process known as charge migration. This phenomenon holds particular significance for the emerging field of attochemistry, which aims to control chemical reactivity by manipulating electron dynamics before nuclear motion causes decoherence. The potential applications span from controlling chemical bond formation/rupture to designing molecular-scale quantum devices [1] [2].

Among molecular systems studied for coherent electron dynamics, This compound has emerged as a particularly promising candidate. This organic compound with a carbon-carbon triple bond adjacent to an aldehyde group exhibits exceptional properties that enable long-lasting electronic coherence after valence ionization. This compound possesses a specific hole mixing structure involving its highest occupied molecular orbital (HOMO), where two or more cationic states share character from multiple orbitals. This electronic configuration, combined with its favorable nuclear dynamics, makes it an ideal prototype for investigating correlation-driven charge migration [3] [2] [4].

Comprehensive Performance Comparison of Molecular Systems

Comparative Analysis of Molecular Performance

Table 1: Comparative performance of molecules exhibiting long-lasting electronic coherence

Molecule Coherence Duration Key Mechanism Charge Migration Characteristics Experimental Validation Status
This compound ~15 fs Hole mixing in HOMO Pronounced hole oscillation along molecular structure Theoretical prediction with experimental proposals
Propiolic acid ~15 fs Hole mixing in HOMO Correlation-driven dynamics Theoretical prediction with quantum treatment
2,5-Dihydrofuran ~15 fs Hole mixing in HOMO Ultrafast electron dynamics Semi-classical simulation evidence
3-Pyrroline ~15 fs Hole mixing in HOMO Coherent electron oscillation Semi-classical simulation evidence
Pent-4-ynal Extended vs. smaller analogs Suppressed decoherence vibrations Prolonged charge migration Ab initio prediction
Benzene 1-2 fs (very short) Multiple state superpositions Rapid decoherence Theoretical studies

The comparative analysis reveals that This compound belongs to an elite group of organic molecules exhibiting extended electronic coherence times of approximately 15 femtoseconds—sufficient for multiple periods of charge migration. This duration significantly exceeds that of fundamental aromatic systems like benzene, which decoheres in just 1-2 femtoseconds. This compound's exceptional performance stems from its specific hole mixing structure, where the HOMO contributes significantly to multiple cationic states, creating an ideal configuration for correlation-driven charge migration when ionized. The molecular backbone of this compound further supports sustained coherence by suppressing decoherence-inducing vibrational modes that would otherwise rapidly dissipate electronic superpositions [2] [4].

Interestingly, extending this compound's carbon skeleton to create larger analogs like Pent-4-ynal further enhances coherence properties—a counterintuitive finding that challenges conventional assumptions that larger, more flexible molecules necessarily exhibit faster decoherence. This enhancement occurs because specific vibrational modes that induce decoherence (such as CO stretching in butynal and various H rockings in pentynal) disappear or have reduced impact in the extended structure. The symmetry-preserving normal modes play a particularly important role in decoherence processes, with this compound's structure minimizing these detrimental interactions [1].

Comparison of Experimental and Theoretical Approaches

Table 2: Comparison of methodological approaches for studying electronic coherence

Methodology Key Advantages Limitations Suitability for this compound
Infrared Multi-photon Ionization Selective population of outermost orbitals; Triggers coherent dynamics efficiently Requires intense IR pulses Excellent - Specifically proposed for this compound
XUV-Pump IR-Probe Broad spectral coverage; Established methodology Limited selectivity; Populates all cationic states Moderate - Less selective than IR approaches
Attosecond Transient Absorption Spectroscopy (ATAS) Element-specific core-to-valence transitions; Time and spatial resolution Limited to first few femtoseconds with HHG Good for early-time dynamics
Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) Explicit treatment of ionization; Handles electron correlation Single-determinant nature limits multi-excitation description Excellent - Validated for this compound hole mixing
Ab Initio Semiclassical Dynamics Includes nuclear motion effects; Higher accuracy Computationally intensive Excellent for decoherence analysis
Thawed Gaussian Approximation (TGA) Includes anharmonicity and mode coupling; Efficiency Neglects nonadiabatic couplings Good for short-time dynamics

The methodological comparison reveals that complementary approaches provide the most comprehensive understanding of this compound's coherence properties. Theoretical methods like RT-TDDFT and ab initio semiclassical dynamics have successfully predicted and explained the long-lasting coherence in this compound, while experimental techniques like infrared multi-photon ionization coupled with X-ray probes offer promising validation pathways. The integration of theoretical and experimental approaches is particularly important for this system, as it enables both the prediction of coherence phenomena and their subsequent verification through advanced spectroscopic techniques [1] [2] [4].

This compound represents an ideal testbed for these methodologies due to its balanced complexity—large enough to exhibit interesting electron dynamics yet tractable for high-level theoretical treatments. The consistency across multiple theoretical approaches strengthens confidence in predictions about its coherence properties. RT-TDDFT simulations in particular have demonstrated excellent capability to describe correlation-driven charge migration in this compound, accurately capturing the hole mixing structure responsible for its extended coherence times [2] [4].

Detailed Experimental Protocols and Validation Methods

Computational Validation Protocols

Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) has emerged as a particularly powerful computational method for validating electronic coherence in this compound. The protocol involves several critical steps:

  • Simulation Parameters: Simulations are performed using a spherical grid with a radius of 12 Å and a spacing of 0.18 Å, with a time step of 1.3 attoseconds. Absorbing boundaries with a thickness of 2 Å are implemented at the edge of the simulation domain to properly handle ionization processes. The Perdew-Burke-Ernzerhof (PBE) functional is typically employed with a self-interaction error correction scheme to accurately describe ionization potentials and the asymptotic behavior of the effective potential [2] [4].

  • Ionization Treatment: The unique advantage of RT-TDDFT for studying this compound is its ability to explicitly treat the ionization step, either through sudden removal of an electron from the HOMO or by simulating the interaction with laser pulses. This capability is essential for modeling the initial creation of coherence following ionization. The method properly describes the hole mixing structure involving this compound's HOMO, which is crucial for generating correlation-driven charge migration [2] [4].

  • Analysis Methods: The electronic coherence is quantified by monitoring the time evolution of the hole density throughout the molecular structure. The decoherence dynamics are analyzed by tracking the decay of oscillatory signals in the electron density at different atomic centers. Additionally, the contributions of individual vibrational modes to decoherence can be decomposed using semiclassical approaches, identifying which nuclear motions are primarily responsible for coherence loss [1] [2].

For more accurate treatments that include nuclear quantum effects, the thawed Gaussian approximation (TGA) provides a sophisticated approach. This method propagates semiclassical nuclear wavepackets on each electronic surface using the single-Hessian variant, combined with accurate ab initio evaluations of potential energy information at every time step. This approach includes effects of mode distortion and Duschinsky rotation (intermode coupling) exactly, and incorporates anharmonicity at least partially, providing more realistic modeling of decoherence processes in this compound and its analogs [1].

Prospective Experimental Validation Approaches

While direct experimental measurements of electronic coherence in this compound are still prospective, several powerful methodologies have been proposed based on successful applications in similar molecular systems:

  • Infrared Multi-photon Ionization with X-ray Probes: This promising approach utilizes intense infrared pulses to selectively ionize this compound's outermost molecular orbitals, creating the coherent superposition of states necessary for charge migration. The selectivity of IR multi-photon ionization is crucial, as it populates only a limited number of cationic eigenstates, unlike broadband XUV pulses that populate all states. Following ionization, X-ray free-electron lasers with their inherent spatial resolution probe the charge distribution at different time delays, mapping the charge migration dynamics across the molecular structure. This technique leverages element-specific core-to-valence transitions to provide atomic-level resolution of the electron dynamics [2] [4].

  • Attosecond Transient Absorption Spectroscopy (ATAS): For tracking hole migration in this compound over tens of femtoseconds, ATAS offers exceptional time and spatial resolution. This technique exploits element-specific core-to-valence transitions to monitor the evolving charge distribution, potentially using oxygen K-edge transitions to probe the aldehyde group or carbon K-edge transitions to monitor the carbon backbone. The methodology would involve pump-probe arrangements with attosecond XUV pulses creating the coherence and delayed femtosecond pulses probing the resulting dynamics [1].

  • Experimental Observables: The primary experimental signature of electronic coherence in this compound would be oscillations in the hole density at different atomic centers with periods inversely proportional to the energy gaps between participating cationic states. These oscillations would manifest as periodic modulations in X-ray absorption intensities or photoelectron/ion fragmentation yields. The decoherence time would be observed as the damping of these oscillations over time, with theoretical predictions suggesting approximately 15 femtoseconds for this compound [1] [2] [4].

Pathway Visualization and Experimental Workflows

Charge Migration Pathway in this compound

The visualization below illustrates the fundamental process of correlation-driven charge migration in this compound following ionization, highlighting the key stages from initialization to decoherence:

G Start This compound in Electronic Ground State A Ionization Event (IR Multi-photon or XUV) Start->A Trigger Pulse B Coherent Superposition of Cationic States Created A->B Electron Removal C Hole Mixing Structure Activates (HOMO) B->C Electronic Correlation D Charge Migration Begins (Oscillation along molecular backbone) C->D Energy Gap Determines Frequency E Nuclear Motion Initiates Decoherence D->E 1-2 fs Delay F Coherence Loss (Quantum → Classical Transition) E->F ~15 fs Timescale

This charge migration pathway demonstrates how this compound's distinctive hole mixing structure enables long-lasting coherence compared to other molecular systems. The process begins with ionization creating a coherent superposition of cationic states, followed by correlation-driven electron dynamics that oscillate the hole density along the molecular backbone. The critical advantage of this compound emerges in the delayed onset of nuclear-induced decoherence, which preserves the quantum coherence for approximately 15 femtoseconds—sufficient for multiple cycles of charge migration and potential attochemical manipulation [1] [2] [4].

Experimental Workflow for Coherence Validation

The diagram below outlines a comprehensive experimental approach for validating electronic coherence in this compound, integrating both established and emerging techniques:

G A This compound Sample Preparation B IR Multi-photon Ionization (Selective Trigger) A->B C X-ray FEL Probe (Element-Specific Detection) B->C Variable Delay D Time-Delay Scanning (Attosecond Precision) C->D E Charge Distribution Monitoring D->E Oscillation Tracking F Data Analysis (Coherence Time Extraction) E->F G Theoretical Validation (RT-TDDFT Simulations) F->G Parameter Refinement G->B Method Optimization H Comparative Assessment vs. Molecular Analogs G->H Performance Ranking

This experimental workflow highlights the iterative feedback between theoretical predictions and experimental validation that is crucial for comprehensively understanding this compound's coherence properties. The process begins with selective ionization using IR multi-photon processes, followed by element-specific probing with X-ray free-electron lasers at varying time delays. The oscillatory behavior of the charge distribution provides the key signature of electronic coherence, with the damping timescale directly quantifying the coherence lifetime. This experimental data then feeds back into theoretical models, refining parameters and enhancing predictive capabilities for both this compound and related molecular systems [1] [2] [4].

Research Implications and Future Directions

The validation of long-lasting electronic coherence in this compound carries significant implications for attochemistry and molecular quantum technology. This compound's extended coherence time of approximately 15 femtoseconds provides a substantially extended window for potential manipulation of chemical reactivity through control of electron dynamics before nuclear motion induces decoherence. This temporal scale allows for multiple cycles of charge migration oscillation, potentially enabling external fields to influence molecular processes at the most fundamental electronic level [1] [2].

The surprising finding that extending this compound's carbon skeleton to create larger analogs can further enhance coherence times opens exciting avenues for molecular design. This counterintuitive discovery suggests that strategic molecular engineering could yield increasingly complex systems with robust coherence properties, challenging traditional assumptions that larger molecules necessarily exhibit faster decoherence. The key insight involves suppressing specific decoherence-inducing vibrations through structural design rather than simply minimizing molecular size [1].

References

But-3-ynal compared to other attochemistry candidates

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Data for But-3-ynal

The table below summarizes the basic identifying information and properties for this compound found in the search results.

Property Details
Molecular Formula C4H4O [1] [2] [3]
Molecular Weight 68.07 g/mol [1] [2] [3]
CAS Registry Number 52844-23-2 [1] [2] [3]
IUPAC Name This compound [1] [2]
SMILES C#CCC=O [2]
Key Functional Groups Aldehyde (-CHO) and a terminal alkyne (-C≡CH) [2]
Ionization Energy 9.85 eV (experimental value) [3]

To help visualize its structure, here is a diagram generated from its SMILES notation (C#CCC=O).

G title This compound Structure C1 C C2 C C1->C2 H1 H C1->H1 C3 C C2->C3 - C4 C C3->C4 - H2 H C3->H2 H3 H C3->H3 O1 O C4->O1 =

References

comparative electron dynamics But-3-ynal vs other alkynals

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Profile of But-3-ynal

The table below summarizes the key identifiers and properties of this compound (C₄H₄O) from scientific databases [1] [2].

Property Value / Description
Molecular Formula C₄H₄O
Molecular Weight 68.07 g/mol
CAS Registry Number 52844-23-2
IUPAC Name This compound
Structure (SMILES) C#CCC=O
Key Feature Terminal alkyne and an aldehyde group [1].
Ionization Energy (IE) 9.85 eV [2] and 10.2 eV [2] (from electron impact studies)

Experimental Protocols for Key Data

The quantitative data for molecules like this compound are typically obtained through standardized physical chemistry techniques:

  • Ionization Energy (IE) Determination: The reported Ionization Energy values of 9.85 eV and 10.2 eV were determined using electron impact mass spectrometry [2]. In this method, the gaseous sample is bombarded with a beam of electrons, and the electron energy required to create a molecular ion (M⁺) is measured precisely.
  • Structural Parameter Analysis: While not explicitly detailed for this compound in these results, molecular architecture parameters (like bond lengths and angles) are definitively determined by X-ray crystallography [3] [4] or computed using quantum chemical methods.

Relationship Between Structure and Electron Dynamics

The following diagram illustrates the logical relationship between the molecular structure of an alkynal and its resulting electron dynamics, which influence its chemical behavior [1].

cluster_structure Molecular Structure Factors cluster_properties Resulting Electron Dynamics cluster_reactivity Observable Reactivity Molecular Structure Molecular Structure Electronic Properties Electronic Properties Molecular Structure->Electronic Properties Determines Chemical Reactivity Chemical Reactivity Electronic Properties->Chemical Reactivity Governs Conjugated π-System Conjugated π-System Orbital Energies (HOMO/LUMO) Orbital Energies (HOMO/LUMO) Conjugated π-System->Orbital Energies (HOMO/LUMO) Terminal Alkyne (C≡C) Terminal Alkyne (C≡C) Ionization Energy (IE) Ionization Energy (IE) Terminal Alkyne (C≡C)->Ionization Energy (IE) Aldehyde Group (C=O) Aldehyde Group (C=O) Dipole Moment Dipole Moment Aldehyde Group (C=O)->Dipole Moment Nucleophilic Addition Nucleophilic Addition Ionization Energy (IE)->Nucleophilic Addition Electrophilic Addition Electrophilic Addition Dipole Moment->Electrophilic Addition Cycloaddition Reactions Cycloaddition Reactions Orbital Energies (HOMO/LUMO)->Cycloaddition Reactions

References

But-3-ynal performance in different ionization scenarios

Author: Smolecule Technical Support Team. Date: February 2026

But-3-ynal in Ultrafast Electron Dynamics

This compound is identified in scientific research as a promising candidate for studying long-lasting charge migration after valence ionization [1].

When ionized, it can enter a superposition of electronic states, leading to ultrafast electron dynamics across its molecular structure. The key finding is that, unlike many other molecules, this electronic coherence in this compound is predicted to last for a longer duration before being disrupted by nuclear motion, which typically causes decoherence within a few femtoseconds [1].

The table below summarizes its researched context:

Aspect Description
Research Context Attochemistry, Ultrafast electron dynamics [1]
Key Property Long-lasting electronic coherence & charge migration after valence ionization [1]
Performance Significance Compared to many molecules, it exhibits longer-lasting charge migration, making it suitable for attochemistry applications [1]
Contrasting Molecule 3-oxopropanenitrile (does not induce long-lasting charge migration in any of the three tested ionization scenarios) [1]

Experimental and Computational Protocols

The research on molecules like this compound relies heavily on advanced theoretical and computational methods to predict and analyze their behavior.

  • Primary Method: The identification of this compound was achieved using an efficient algorithm designed to find molecules with long-lasting electronic coherence [1].
  • Supporting Techniques: The study is based on first-principles calculations and semiclassical methods to simulate and understand the ultrafast electron dynamics following ionization [1].

The following diagram outlines the logical workflow for discovering and validating such molecules:

workflow Start Start: Search for Molecules with Long-lasting Charge Migration Algorithm Apply Screening Algorithm Start->Algorithm Identify Identify Promising Candidate (e.g., this compound) Algorithm->Identify Calculation First-Principles Calculations Identify->Calculation Simulation Semiclassical Simulations of Electron Dynamics Calculation->Simulation Validate Validate Long-Lasting Coherence Simulation->Validate Compare Compare with Other Molecules (e.g., 3-oxopropanenitrile) Validate->Compare End End: Assess Suitability for Attochemistry Compare->End

Relevance to Drug Development

While the direct application in drug development is not covered in the available search results, the underlying research on controlling electron dynamics has potential long-term implications.

  • Fundamental Research Tool: The study of ultrafast charge migration in molecules like this compound falls under the field of attochemistry, which aims to control chemical reactions using light on an incredibly fast timescale [1]. This is currently fundamental science.
  • Potential Future Applications: Although not immediate, the ability to control electron dynamics could, in the future, inform a deeper understanding of molecular interactions or light-activated processes relevant to pharmacology.
  • Analytical Techniques: Advanced mass spectrometry techniques like Single-probe single-cell mass spectrometry (SCMS) [2] demonstrate the importance of ionization in analyzing biological systems. While this compound is not mentioned in this context, it highlights the broader relevance of ionization behavior that researchers in your field care about.

References

But-3-ynal molecular similarity for charge migration studies

Author: Smolecule Technical Support Team. Date: February 2026

Molecules for Charge Migration Studies

The table below summarizes molecules identified in recent research as subjects for investigating ultrafast charge migration.

Molecule Relevance to Charge Migration Key Characteristics / Role in Study
But-3-ynal [1] [2] [3] Promising candidate for long-lasting electronic coherence. [1] Exhibits a "hole mixing structure" involving its HOMO, enabling correlation-driven charge migration with long-lived coherence. [2] [3]
3-Oxopropanenitrile [1] [4] Used as a counter-example. [1] [4] Does not show long-lasting charge migration, demonstrating that specific molecular properties are required. [1] [4]
Propiolic acid [2] [3] Candidate for correlation-driven charge migration. [2] [3] Also features a HOMO with a hole mixing structure, predicted to support long-lived electron coherence. [2] [3]
2,5-Dihydrofuran [2] [3] Candidate for correlation-driven charge migration. [2] [3] Studied alongside this compound for its hole mixing properties and long-lived coherence. [2] [3]
3-Pyrroline [2] [3] Candidate for correlation-driven charge migration. [2] [3] Another molecule identified for its HOMO hole mixing structure and potential for observable charge migration. [2] [3]
para-functionalized bromobenzene derivatives (X-C₆H₄-R) [5] Model for attochemistry regulation. [5] Charge migration can be systematically regulated by the functional group (R), with its electron-donating strength (quantified by Hammett sigma value) influencing the hole dynamics. [5]

Molecular Features & Experimental Protocols

The search results emphasize the specific molecular features and advanced methods required to study this phenomenon.

Key Molecular Feature: Hole Mixing Structure

A critical characteristic identified for long-lasting, correlation-driven charge migration is a "hole mixing structure" in the highest occupied molecular orbital (HOMO). [2] [3] This occurs when two or more cationic eigenstates of the molecule are described by a mixture of contributions from different orbitals (e.g., HOMO and HOMO-1). [2] [3] Ionizing a single electron from the HOMO can then create a coherent superposition of these states, triggering an ultrafast charge oscillation across the molecule that is driven by electron correlation. [2] [3]

Detailed Experimental & Computational Workflows

The following diagram outlines a generalized protocol for triggering and observing charge migration, synthesized from the described research methodologies [2] [3]:

workflow start Start: Molecular System comp Computational Screening start->comp trigger Trigger Step Infrared (IR) Multi-photon Ionization comp->trigger Select molecule with HOMO hole mixing dynamics Charge Migration Dynamics trigger->dynamics Creates coherent superposition of states probe Probe Step X-ray Free-Electron Laser (XFEL) Pulse dynamics->probe After time delay (fs) observe Observe Charge Distribution probe->observe Measures time-dependent charge density

Supporting Experimental & Computational Methodologies:

  • Computational Screening: Researchers use advanced algorithms and methods like real-time time-dependent density functional theory (RT-TDDFT) and algebraic diagrammatic construction (ADC) to simulate electron dynamics and identify molecules like this compound that are predicted to have long-lasting coherence. [1] [2] [3] This screening often involves simulating "sudden ionization" to initiate dynamics. [2] [3]
  • Triggering Mechanism: A proposed method to selectively trigger dynamics is infrared (IR) multi-photon ionization. [2] [3] Unlike broad-spectrum XUV pulses, intense IR pulses selectively ionize only the outermost molecular orbitals, cleanly populating the specific states involved in the hole mixing. [2] [3]
  • Probing Mechanism: The proposed method for probing the ensuing dynamics uses an X-ray Free-Electron Laser (XFEL). [2] [3] X-ray pulses can probe the molecular charge density with high spatial and temporal resolution, allowing researchers to directly image the moving hole as a function of time. [2] [3]

Key Takeaways for Researchers

  • The research field is highly active and computational. The discovery of candidate molecules like this compound relies heavily on sophisticated theoretical models and simulations. [1] [2] [3]
  • Molecular design is crucial. Not all molecules support long-lived charge migration. A key design principle is the engineering of a hole mixing structure for the HOMO, which enables correlation-driven dynamics that are more resilient to decoherence. [2] [3]
  • Experimental observation is challenging and novel. The proposed methods using IR multi-photon ionization and XFEL probing represent a cutting-edge approach to finally achieve the unambiguous observation of this fundamental attosecond process. [2] [3]

References

×

Physical Description

Solid

XLogP3

-0.1

Other CAS

52844-23-2

Wikipedia

But-3-ynal

Dates

Last modified: 07-20-2023

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